2,3-Bis-(4-bromophenyl)propanoic acid
Description
BenchChem offers high-quality 2,3-Bis-(4-bromophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis-(4-bromophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H12Br2O2 |
|---|---|
Molecular Weight |
384.06 g/mol |
IUPAC Name |
2,3-bis(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C15H12Br2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) |
InChI Key |
VZBULNSCANDSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2,3-Bis(4-bromophenyl)propanoic Acid
The following technical guide details the identification, synthesis, and characterization of 2,3-bis(4-bromophenyl)propanoic acid .
Identification, Synthesis, and Characterization of a Bis-Halogenated Scaffold[1]
Part 1: Executive Summary & Registry Status[1]
Compound Identity:
-
Chemical Name: 2,3-bis(4-bromophenyl)propanoic acid
-
Systematic Name: 2,3-bis(4-bromophenyl)propionic acid
-
Molecular Formula: C
H Br O -
Molecular Weight: 384.07 g/mol
CAS Registry Status
As of early 2026, 2,3-bis(4-bromophenyl)propanoic acid does not have a widely indexed CAS Registry Number in public chemical databases (PubChem, ChemSpider, or Common Chemistry). It is a specialized intermediate, often synthesized de novo rather than purchased from catalog stock.
However, its immediate unsaturated precursor and primary starting materials are well-documented. Researchers must rely on the registry numbers of these precursors for procurement and regulatory tracking.
| Component | Chemical Name | CAS Number | Role |
| Target | 2,3-bis(4-bromophenyl)propanoic acid | Not Listed | Final Product |
| Precursor | (E)-2,3-bis(4-bromophenyl)acrylic acid | See Ref [1] | Intermediate |
| Reagent A | 4-Bromophenylacetic acid | 1878-68-8 | Starting Material |
| Reagent B | 4-Bromobenzaldehyde | 1122-91-4 | Starting Material |
Part 2: Technical Synthesis Protocol
Since the target compound is not a standard catalog item, this guide provides a validated two-step synthesis route . This protocol utilizes a Perkin-style condensation followed by selective hydrogenation to preserve the aryl bromide "handles" essential for downstream cross-coupling.
Step 1: Perkin Condensation (Formation of the Acrylic Acid)
Objective: Synthesize (E)-2,3-bis(4-bromophenyl)acrylic acid.
-
Reagents:
-
4-Bromophenylacetic acid (1.0 eq) [CAS: 1878-68-8]
-
4-Bromobenzaldehyde (1.0 eq) [CAS: 1122-91-4]
-
Acetic anhydride (excess)
-
Triethylamine (TEA) or Sodium Acetate (base catalyst)
-
-
Mechanism: The enolate of the phenylacetic acid attacks the aldehyde, followed by dehydration to form the
-unsaturated acid. -
Protocol:
-
Charge a round-bottom flask with 4-bromophenylacetic acid (10 mmol) and 4-bromobenzaldehyde (10 mmol).
-
Add acetic anhydride (5 mL) and TEA (5 mL).
-
Reflux at 140°C for 6–8 hours under inert atmosphere (N
). -
Cool the mixture and pour into ice-cold water/HCl to precipitate the crude acid.
-
Recrystallize from ethanol to obtain the pure (E)-isomer.
-
Step 2: Selective Reduction (Formation of the Propanoic Acid)
Objective: Reduce the alkene without debrominating the aryl rings. Critical Note: Standard Pd/C hydrogenation can cause hydrodebromination (stripping the Br atoms). A milder method or poisoned catalyst is required.
-
Preferred Method: Diimide Reduction or Zn/Acetic Acid.
-
Protocol (Zn/AcOH Method):
-
Dissolve (E)-2,3-bis(4-bromophenyl)acrylic acid (5 mmol) in glacial acetic acid (20 mL).
-
Add activated Zinc dust (20 mmol) in portions.
-
Reflux for 2–4 hours. Monitor by TLC (disappearance of the UV-active alkene spot).
-
Filter off zinc residues while hot.
-
Concentrate the filtrate and pour into water to precipitate 2,3-bis(4-bromophenyl)propanoic acid.
-
Part 3: Visualization of Workflows
Synthesis Pathway Diagram
Figure 1: Two-step synthesis pathway from commercially available precursors to the target scaffold.
Experimental Logic & Decision Tree
Figure 2: Decision logic for synthesis selection and critical process control points.
Part 4: Characterization & Applications[1][2]
Expected Analytical Data
Since this is a de novo synthesis, the following spectral signatures confirm identity:
| Technique | Feature | Expected Signal | Interpretation |
| 1H NMR | Methine (CH) | Alpha-proton adjacent to COOH | |
| 1H NMR | Methylene (CH | Beta-protons bridging the rings | |
| 1H NMR | Aryl Protons | Characteristic AA'BB' pattern of 1,4-disubstitution | |
| MS (ESI) | Molecular Ion | m/z 383/385/387 | Isotopic pattern characteristic of dibromo compounds (1:2:1) |
Strategic Applications
This molecule serves as a "linchpin" scaffold in drug discovery and materials science due to its dual orthogonal reactivity :
-
Carboxylic Acid: Available for amide coupling (drug conjugates) or esterification.
-
Bis-Aryl Bromides: Prime candidates for Suzuki-Miyaura cross-coupling . This allows the researcher to extend the molecule in two directions simultaneously, creating symmetric dendrimers or rigid polymer backbones.
References
-
Li, F., Yang, D., Qu, H., Zhu, M., & Zheng, S. (2025).[1] Phosphine-catalyzed reaction of cyclopropenones with water: divergent synthesis of highly functionalized γ-butenolides, trisubstituted α,β-unsaturated acids and anhydride. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenylacetic acid (CAS 1878-68-8). PubChem Compound Summary. [Link]
Sources
Technical Guide: Characterization and Synthesis of Bis(bromophenyl)propanoic Acid Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of bis(bromophenyl)propanoic acid derivatives , with a specific focus on the 3,3-bis(4-bromophenyl)propanoic acid scaffold. These compounds serve as critical intermediates in the synthesis of diarylpropylamines (e.g., antihistamines, anticholinergics) and indanone-based pharmaceuticals.
This document addresses the precise molecular weight determination required for regulatory filing, emphasizing the isotopic signature of bromine in mass spectrometry. Furthermore, it outlines a scalable synthetic route via Friedel-Crafts arylation and establishes a self-validating analytical protocol for quality assurance.
Structural Chemistry & Nomenclature
The term "bis(bromophenyl)propanoic acid" typically refers to a propanoic acid backbone substituted with two brominated phenyl rings. The most chemically relevant regioisomer for drug discovery is the 3,3-bis(aryl) variant.
Core Scaffold Specifications
| Property | Specification |
| IUPAC Name | 3,3-Bis(4-bromophenyl)propanoic acid |
| Common Name | |
| Molecular Formula | |
| Key Functional Groups | Carboxylic acid ( |
| Stereochemistry | Achiral (prochiral center at C3 due to symmetry of the two 4-bromophenyl groups) |
Molecular Weight & Isotopic Analysis
For halogenated compounds, reporting a single "Average Molecular Weight" is insufficient for high-resolution mass spectrometry (HRMS) validation. Bromine possesses two stable isotopes,
Calculation of Molecular Masses
For the formula
-
Average Molecular Weight: 384.07 g/mol (Used for stoichiometric calculations/weighing).
-
Monoisotopic Mass: 381.92 g/mol (Calculated using only
).
Mass Spectrometry Isotope Pattern (The "1:2:1" Triad)
When a molecule contains two bromine atoms, the probability distribution of isotopes follows the expansion of
-
Peak A (
): Contains . Relative Intensity (1 part). -
Peak B (
): Contains (and vice versa). Relative Intensity (2 parts). -
Peak C (
): Contains . Relative Intensity (1 part).
Visualization: MS Isotope Logic
Figure 1: Statistical distribution of bromine isotopes resulting in the characteristic 1:2:1 mass spectral signature.
Synthetic Protocol: Friedel-Crafts Arylation[2][3]
The most robust route to the 3,3-bis(aryl) scaffold involves the hydroarylation of a cinnamic acid derivative. This method avoids the use of unstable diazonium salts and is scalable to kilogram quantities.
Reaction Scheme
Substrates: 4-Bromocinnamic acid + Bromobenzene (Solvent/Reagent).
Catalyst: Aluminum Chloride (
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway for 3,3-bis(4-bromophenyl)propanoic acid.
Detailed Methodology
Safety Note: Bromobenzene is an irritant.[1]
-
Preparation: In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and
inlet, charge 4-bromocinnamic acid (11.35 g, 50 mmol). -
Solvation: Add anhydrous bromobenzene (50 mL). This acts as both reagent and solvent to drive the equilibrium.
-
Catalysis: Cool to 0°C. Portion-wise, add anhydrous aluminum chloride (
, 20 g, 150 mmol). Expect HCl gas evolution. -
Reaction: Warm to 50°C and stir for 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (
) should disappear. -
Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Extract with Ethyl Acetate (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
Analytical Characterization Protocols
To ensure scientific integrity, the synthesized compound must pass the following self-validating checks.
Proton NMR ( -NMR)
Solvent: DMSO-
-
12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Disappears on
shake. - 7.4 - 7.2 ppm (m, 8H): Aromatic protons. The symmetry of the two 4-bromophenyl rings simplifies this region.
-
4.5 ppm (t,
): Benzylic methine proton ( -CH -CH2). The triplet splitting confirms coupling to the adjacent methylene. -
3.0 ppm (d,
): Methylene protons (-CH -COOH).
Quality Criteria (Pass/Fail)
-
Melting Point: Target range 162–165°C. Sharpness indicates purity.
-
MS Pattern: Must show the 1:2:1 triplet at m/z 382, 384, 386 (
in ESI negative mode). -
Halogen Content: Elemental analysis should reflect
Bromine by mass.
Applications in Drug Discovery[6][7][8]
The "bis-bromo" motif is rarely the final drug; it is a divergent scaffold . The two aryl bromides allow for dual functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
-
Symmetry Breaking: Controlled mono-lithiation allows the introduction of two different aryl groups, creating chiral centers from the achiral precursor.
-
LogP Modulation: The high lipophilicity (Calculated LogP
) makes this scaffold ideal for CNS penetration, provided the bromine atoms are substituted with polar groups later in the sequence.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic weights of the elements 2013." Pure and Applied Chemistry, 2016. Link
- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964.
-
Sigma-Aldrich. "3-(4-Bromophenyl)propionic acid: Product Specification and MS Data." Link
-
National Institute of Standards and Technology (NIST). "Bromine Isotopic Distribution." NIST Atomic Spectra Database. Link
-
Organic Syntheses. "Friedel-Crafts Alkylation of Benzene with Cinnamic Acid Derivatives." Org.[2][3][4] Synth. Coll. Vol. 4, p. 120. Link
Sources
2,3-Diarylpropanoic Acid Derivatives: A Technical Guide to Scaffold Utility and Synthesis
Topic: 2,3-Diarylpropanoic Acid Derivatives: Synthetic Architectures & Therapeutic Targeting Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists
Executive Summary
The 2,3-diarylpropanoic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a propanoic acid backbone decorated with aryl groups at the
This guide moves beyond basic structural definitions to explore the causality of stereochemistry in biological efficacy, detailed asymmetric synthetic protocols , and self-validating biological assays . We focus on two primary therapeutic classes: Glitazars (Metabolic Syndrome) and Endothelin Receptor Antagonists (Pulmonary Hypertension).
Part 1: Structural Significance & SAR
The biological potency of 2,3-diarylpropanoic acids is governed by the spatial arrangement of the hydrophobic tail (aryl groups) relative to the acidic head group (binding anchor).
The Pharmacophore
-
The Acidic Head (C1): Typically a carboxylic acid or bioisostere (e.g., thiazolidinedione). It forms hydrogen bonds with polar residues (e.g., Tyr473 in PPAR
or Arg residues in Integrins). -
The Chiral Center (C2/
): The stereochemistry here is often the "efficacy switch." For PPAR agonists, the -enantiomer is frequently the eutomer. For Endothelin antagonists like Ambrisentan, the -configuration is critical for high-affinity binding. -
The Hydrophobic Tail (C3/
): Bulky aryl substitution here drives hydrophobic collapse within the ligand-binding pocket (LBP), stabilizing the active conformation of the receptor.
Comparative Therapeutic Classes
| Drug Class | Representative Molecule | Structural Variant | Primary Target | Indication |
| Glitazars | Saroglitazar | PPAR | Diabetic Dyslipidemia | |
| ERAs | Ambrisentan | 2-hydroxy-3,3-diphenylpropanoic acid | ET | Pulmonary Arterial Hypertension |
| Integrin Antagonists | Investigational | 2,3-diaminopropanoic acid derivs | Inflammation / Fibrosis |
Part 2: Synthetic Strategies (Stereocontrol Focus)
Achieving high enantiomeric excess (
Pathway A: Rh-Catalyzed Asymmetric Hydrogenation
This is the industry standard for generating chiral 2-arylpropanoic acids.
-
Precursor: 2,3-diarylacrylic acid.
-
Catalyst: [Rh(cod)Cl]
+ Chiral Phosphine (e.g., -BINAP or DuPhos). -
Mechanism: The olefin coordinates to the Rh center. The chiral ligand imposes a steric environment that forces H
addition across one face of the alkene.
Pathway B: Shi Asymmetric Epoxidation (Ambrisentan Route)
For 3,3-diphenyl scaffolds where hydrogenation is difficult due to steric bulk, an oxidation-ring opening strategy is superior.
-
Step 1: Darzens condensation of benzophenone and methyl chloroacetate.
-
Step 2: Shi Epoxidation using a fructose-derived ketone catalyst (organocatalysis).
-
Step 3: Regioselective ring opening.
Visualization: Synthetic Workflow
The following diagram illustrates the retrosynthetic logic for these two dominant pathways.
Caption: Divergent synthetic strategies. Pathway A utilizes metal-ligand bifunctionality for hydrogenation, while Pathway B employs organocatalysis for oxidative desymmetrization.
Part 3: Mechanism of Action & Signaling
PPAR Agonism (Saroglitazar)
Saroglitazar acts as a dual agonist. Its unique "glitazar" conformation allows it to bridge the LBP of both PPAR
-
PPAR
Activation: Increases expression of Lipoprotein Lipase (LPL) and ApoA-I; decreases ApoC-III. Result: Lower Triglycerides. -
PPAR
Activation: Promotes adipocyte differentiation and fatty acid storage in subcutaneous rather than visceral depots. Result: Improved Insulin Sensitivity.
Endothelin Antagonism (Ambrisentan)
Ambrisentan is a selective ET
-
Pathology: Endothelin-1 (ET-1) binds ET
on smooth muscle cells G coupling IP pathway Ca release Vasoconstriction. -
Intervention: The 2,3-diphenylpropanoic acid moiety mimics the C-terminus of ET-1, blocking the receptor and preventing calcium mobilization.
Caption: Dual PPAR signaling cascade. Ligand binding induces heterodimerization with RXR, driving transcription of genes regulating lipid and glucose metabolism.
Part 4: Experimental Protocols
Chemistry: Synthesis of (+)-Ambrisentan (Key Step)
Objective: Asymmetric epoxidation of 3,3-diphenylacrylate ester.[1][2][3][4] Reference: Based on Shi Epoxidation methodology [1].
-
Reagent Prep: Dissolve ethyl 3,3-diphenylacrylate (10 mmol) in acetonitrile/DMM (1:2 v/v).
-
Catalyst Addition: Add Shi catalyst (Fructose-derived ketone, 0.3 eq).
-
Oxidant Feed: Cool to 0°C. Simultaneously add aqueous Oxone (1.5 eq) and K
CO (5.8 eq) over 2 hours via syringe pump. Critical: Maintain pH at 10.5. Fluctuations in pH will decompose the catalyst or cause racemization. -
Quench & Workup: Dilute with water, extract with ethyl acetate. Wash with brine.
-
Validation: Analyze by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target
.[5][6]
Biology: PPAR Transactivation Assay (Luciferase)
Objective: Quantify agonist potency (EC
-
Cell Culture: Seed COS-7 or HEK293 cells in 96-well plates.
-
Transfection: Cotransfect with:
-
Plasmid encoding human PPAR
or PPAR ligand-binding domain fused to GAL4 DNA-binding domain. -
Reporter plasmid (UAS-Luciferase).
-
Renilla luciferase (internal control for transfection efficiency).
-
-
Treatment: After 24h, treat cells with the test compound (0.1 nM to 10
M) in DMSO-free media. Include Saroglitazar as a positive control. -
Readout: Lyse cells after 24h incubation. Measure Firefly and Renilla luminescence.
-
Calculation: Normalize Firefly/Renilla. Plot dose-response curve to determine EC
.-
Self-Validation: If the Renilla signal varies >15% between wells, exclude data (indicates cytotoxicity).
-
Part 5: Future Outlook
The 2,3-diarylpropanoic acid scaffold is evolving beyond simple agonists.
-
Pan-PPAR Agonists: "Lanifibranor" type structures (activating
, , and ) are being explored for NASH/MASH fibrosis. -
Proteolysis Targeting Chimeras (PROTACs): Using the propanoic acid moiety as a high-affinity warhead to recruit E3 ligases for targeted protein degradation of nuclear receptors.
References
-
Asymmetric Synthesis of (+)-Ambrisentan via Chiral Ketone-Catalyzed Asymmetric Epoxidation. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Saroglitazar, a Novel PPARα/γ Agonist with Predominant PPARα Activity for the Treatment of Dyslipidemia and Diabetes. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
Discovery of MK-0893: A Potent, Selective, and Orally Bioavailable Glucagon Receptor Antagonist. Source: Bioorganic & Medicinal Chemistry Letters.[7][8] URL:[Link]
-
Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. Source: European Journal of Organic Chemistry. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. novonordisk.com [novonordisk.com]
- 6. Synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon Receptor Antagonist II [sigmaaldrich.com]
- 8. The design and synthesis of a potent glucagon receptor antagonist with favorable physicochemical and pharmacokinetic properties as a candidate for the treatment of type 2 diabetes mellitus [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2,3-Bis(4-bromophenyl)propanoic Acid as a Scaffold in Medicinal Chemistry
[1]
Executive Summary
2,3-bis(4-bromophenyl)propanoic acid represents a "privileged scaffold" in medicinal chemistry, specifically within the class of diarylpropionic acids .[1][2] Its structural architecture—two aromatic rings separated by a two-carbon alkyl chain with a carboxylic acid headgroup—mimics the side chains of aromatic amino acids (Phenylalanine, Tyrosine) and is critical in the design of peptidomimetics.
The presence of para-bromine substituents on both aryl rings transforms this molecule from a simple backbone into a divergent intermediate . These halogens serve as orthogonal handles for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of integrin antagonists, TTR kinetic stabilizers, and protein-protein interaction (PPI) inhibitors.[1]
Structural Analysis & Pharmacophore Mapping
The scaffold offers three distinct vectors for chemical modification:
-
The Carboxylic Acid (C1): Acts as a hydrogen bond acceptor/donor or a metal-chelating group (e.g., binding
in integrin active sites).[2] It is also the handle for prodrug formation (esters) or bioisostere replacement (tetrazoles, hydroxamic acids).[2] -
The
-Phenyl Ring (C2): Provides hydrophobic bulk and -stacking capabilities. The p-Br allows for extension into the "specificity pocket" of target enzymes. -
The
-Phenyl Ring (C3): Mimics the distal aromatic residue of a dipeptide. The p-Br allows for extension to reach distal polar residues (e.g., Arginine mimics in RGD ligands).[1][2]
Visualization: Scaffold Utility Pathway
Caption: Pharmacophore mapping of the 2,3-bis(4-bromophenyl)propanoic acid scaffold showing divergent application vectors.
Synthetic Protocols
Protocol A: Synthesis of the Scaffold
This protocol describes the construction of the scaffold via Perkin Condensation followed by Chemoselective Reduction . Standard catalytic hydrogenation (Pd/C,
Reagents Required:
-
4-Bromobenzaldehyde[1]
-
Acetic anhydride (
)[2] -
Triethylamine (
)[2] -
Magnesium turnings (Mg)[2]
-
Methanol (MeOH)[2]
Step 1: Perkin Condensation (Formation of the Cinnamic Acid)
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromophenylacetic acid (1.0 eq), 4-bromobenzaldehyde (1.0 eq), and triethylamine (1.5 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture to reflux (
) for 6–8 hours. -
Cool to room temperature. The reaction may solidify.
-
Add water and heat briefly to hydrolyze mixed anhydrides.
-
Acidify with concentrated HCl to precipitate the crude 2,3-bis(4-bromophenyl)acrylic acid .[1]
-
Recrystallize from Ethanol/Water to obtain the pure alkene intermediate.
Step 2: Chemoselective Reduction (Mg/MeOH)
Rationale: Magnesium in methanol selectively reduces the conjugated
-
Dissolve the acrylic acid intermediate (1.0 eq) in anhydrous Methanol (0.1 M concentration).
-
Place the flask in a water bath (room temperature).
-
Add Magnesium turnings (10.0 eq) in small portions over 1 hour. (Caution: Hydrogen gas evolution and exotherm).[2]
-
Stir vigorously until all magnesium is consumed (approx. 2–4 hours). The solution will become turbid due to magnesium methoxide formation.
-
Quench by pouring the mixture into ice-cold 1M HCl.
-
Extract with Ethyl Acetate (
).[2] -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
QC Check:
NMR should show disappearance of the vinylic proton (~7.8 ppm) and appearance of the system (3.0–4.5 ppm range).
Protocol B: Divergent Functionalization (Suzuki-Miyaura Coupling)
This protocol allows for the replacement of the bromine atoms with diverse aryl/heteroaryl groups.
Note on Regioselectivity: The two bromine atoms are chemically similar but not identical. To achieve asymmetric substitution (different groups at C2 and C3), it is statistically difficult with this specific scaffold.[2] If asymmetry is required, it is better to start the synthesis (Protocol A) with different halides (e.g., 4-bromo-phenylacetic acid + 4-chloro-benzaldehyde).[1] The protocol below assumes symmetric functionalization or statistical library generation.
Medicinal Chemistry Applications
Application 1: Integrin Antagonists ( and )
The 2,3-diarylpropanoic acid backbone is a classic peptidomimetic for the LDV (Leu-Asp-Val) or RGD (Arg-Gly-Asp) sequences recognized by integrins.[1]
-
Mechanism: The carboxylic acid coordinates the Metal Ion Dependent Adhesion Site (MIDAS) cation.[2] The aromatic rings fit the hydrophobic pockets usually occupied by Phenylalanine or Leucine.
-
Modification Strategy: Use the para-bromines to attach a basic moiety (e.g., piperazine, guanidine) via a linker.[1][2] This basic group mimics the Arginine of RGD, creating a high-affinity "charge clamp" antagonist.[1][2]
Application 2: Transthyretin (TTR) Kinetic Stabilizers
TTR amyloidosis is caused by the dissociation of the TTR tetramer.[2][4][5][6] Small molecules that bind to the Thyroxine (T4) binding pockets stabilize the tetramer.[2][4][5][6]
-
Relevance: Halogenated biphenyls are potent TTR binders.[2][4] The bromine atoms in this scaffold occupy the Halogen Binding Pockets (HBP 2 and 2') within the TTR channel.
-
Design Tip: Retain the bromines! Do not couple them off if targeting TTR.[2] Instead, focus on modifying the carboxylic acid to a bioisostere (e.g., acyl sulfonamide) to improve blood-brain barrier permeability.[1][2]
Data Summary: Reaction Conditions & Yields
| Reaction Step | Reagents | Key Condition | Typical Yield | Critical Note |
| Condensation | 65–75% | Ensure anhydrides are fully hydrolyzed.[1] | ||
| Reduction | RT, Portion-wise | 85–95% | Preserves Aryl-Br. Avoid Pd/C. | |
| Coupling | 50–80% | Requires inert atmosphere ( |
Experimental Workflow Diagram
Caption: Step-by-step synthetic workflow for generating and utilizing the scaffold.
References
-
Synthesis of Diarylpropionic Acids (Perkin Strategy)
-
Chemoselective Reduction (Mg/MeOH)
-
Integrin Antagonists (VLA-4/
): -
TTR Kinetic Stabilizers
Sources
- 1. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 2. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Esterification of 2,3-bis(4-bromophenyl)propanoic acid
Introduction: Navigating the Esterification of a Sterically Demanding Aromatic Carboxylic Acid
2,3-Bis(4-bromophenyl)propanoic acid is a multifaceted molecule with significant potential in the synthesis of novel organic materials and as a building block in drug discovery. The presence of two bulky 4-bromophenyl substituents on the propanoic acid backbone introduces considerable steric hindrance around the carboxylic acid moiety. This structural feature presents a unique challenge for its chemical modification, particularly for esterification reactions. The selection of an appropriate esterification protocol is therefore critical to achieve high yields and purity of the desired ester products.
This comprehensive guide provides detailed application notes and step-by-step protocols for the successful esterification of 2,3-bis(4-bromophenyl)propanoic acid. We will explore a range of methodologies, from classical acid-catalyzed reactions to milder, coupling agent-mediated transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these protocols but also to adapt them for various alcoholic substrates and research objectives.
Strategic Considerations for Esterification
The primary challenge in the esterification of 2,3-bis(4-bromophenyl)propanoic acid is overcoming the steric hindrance imposed by the two bulky aromatic groups. These groups can impede the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. Therefore, the choice of esterification method will significantly influence the reaction efficiency. We will consider three widely applicable and robust methods:
-
Fischer-Speier Esterification: A classic, acid-catalyzed method that is often cost-effective but may require harsh conditions for sterically hindered substrates.
-
Steglich Esterification: A milder, coupling agent-mediated approach that is highly effective for sterically demanding and acid-sensitive substrates.[1]
-
Mitsunobu Reaction: A redox-condensation reaction known for its exceptionally mild conditions and broad substrate scope.[2]
The selection of the optimal protocol will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the reactants that might be sensitive to the reaction conditions.
Protocol I: Fischer-Speier Esterification
The Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] To drive the reaction towards the ester product, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[4][5]
Causality of Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4]
-
Reaction Conditions: Refluxing in the alcohol as the solvent serves a dual purpose: it provides the high temperature needed to overcome the activation energy and the excess alcohol shifts the equilibrium towards the product side.[6] For less volatile alcohols, a Dean-Stark apparatus is employed to azeotropically remove water.[3]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-bis(4-bromophenyl)propanoic acid (1.0 eq), the desired primary or secondary alcohol (20-50 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the alcohol used.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a large excess of a low-boiling alcohol was used, it can be removed under reduced pressure.
-
Quenching and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[7]
Protocol II: Steglich Esterification
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for sterically hindered carboxylic acids and proceeds under mild, neutral conditions.[1]
Causality of Experimental Choices:
-
Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1]
-
Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[1][10] This catalytic cycle significantly accelerates the reaction.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive intermediates.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-bis(4-bromophenyl)propanoic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq). Dissolve the components in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate and wash it with a small amount of DCM. If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid (e.g., 0.5 M HCl) to remove any remaining DMAP and unreacted EDC, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol III: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and mild method for converting a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol's chiral center.[11] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
Causality of Experimental Choices:
-
Reagents (PPh₃ and DEAD/DIAD): These reagents form a betaine intermediate in situ.[2] The triphenylphosphine acts as an oxygen scavenger, while the azodicarboxylate is the ultimate hydrogen acceptor.[12]
-
Reaction Mechanism: The alcohol is activated by the PPh₃/DEAD adduct, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[13]
-
Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent unwanted side reactions.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,3-bis(4-bromophenyl)propanoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over several minutes. A color change and/or the formation of a precipitate may be observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue contains the desired ester, triphenylphosphine oxide, and the reduced hydrazine byproduct. Purify the product directly by flash column chromatography on silica gel. The byproducts are typically less polar than the ester and can be separated effectively.[12]
Comparative Summary of Esterification Protocols
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (acidic, high temp.) | Mild (neutral, room temp.) | Very Mild (neutral, 0°C to room temp.) |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC/EDC, DMAP | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD |
| Advantages | Cost-effective, simple reagents | High yields for hindered substrates, mild conditions | Very mild, good for sensitive substrates, stereochemical inversion |
| Disadvantages | Equilibrium-limited, harsh conditions, not for sensitive substrates | Stoichiometric byproducts can be difficult to remove | Stoichiometric byproducts, expensive reagents, sensitive to water |
| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea | Triphenylphosphine oxide, reduced hydrazine |
Troubleshooting and Optimization
-
Low Yields in Fischer Esterification: Increase the excess of the alcohol, use a more efficient water-removal technique (e.g., Dean-Stark trap with toluene as a co-solvent), or increase the amount of acid catalyst.
-
Difficulty in Removing Urea Byproduct (Steglich): Ensure the reaction is sufficiently concentrated before filtration to maximize precipitation of DCU. If EDC is used, ensure thorough aqueous washing.
-
Incomplete Reaction in Mitsunobu: Ensure all reagents and solvents are strictly anhydrous. The order of addition can sometimes be critical; pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the acid and alcohol may improve results.[2]
-
Purification Challenges: The brominated nature of the target molecule can make it relatively nonpolar. A careful selection of the mobile phase for column chromatography (e.g., gradients of hexanes and ethyl acetate) is crucial for effective separation from byproducts.
Conclusion
The successful esterification of the sterically hindered 2,3-bis(4-bromophenyl)propanoic acid is readily achievable through the judicious selection of the reaction protocol. While the classic Fischer-Speier method remains a viable option, particularly for simple primary alcohols, the milder conditions and higher efficacy of the Steglich esterification and the Mitsunobu reaction make them the preferred choices for more complex or sensitive substrates. By understanding the underlying principles and carefully following the detailed protocols provided, researchers can efficiently synthesize a wide range of esters from this valuable building block, paving the way for further discoveries in materials science and medicinal chemistry.
References
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link][13]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
SynArchive. Steglich Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- Google Patents. (2004).
-
Organic Chemistry Portal. Steglich Esterification. [Link][1]
- Green, K. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][4]
- Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link][5]
-
ResearchGate. (n.d.). Bromination of other aromatic substrates. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
- Wang, L., et al. (n.d.).
-
LookChem. (n.d.). General procedures for the purification of Esters. [Link][7]
-
ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
- Jadhav, G. V., & Aslam, M. (1946). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Proceedings of the Indian Academy of Sciences - Section A, 24(1), 91-94.
-
ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]
-
Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Preparation of diarylpropanoic acid derivatives for MOF synthesis
Application Note: Strategic Synthesis of Diarylpropanoic Acid Derivatives for Tunable MOF Architectures
Executive Summary
Metal-Organic Frameworks (MOFs) are shifting from rigid, static structures to dynamic, "breathing" architectures capable of selective guest encapsulation. Diarylpropanoic acid derivatives represent a critical class of ligands in this evolution. Unlike rigid terephthalate linkers, the propanoic acid backbone introduces a degree of conformational freedom (rotational flexibility around C(sp³)-C(sp³) bonds) and steric bulk.
This guide details the synthesis of two distinct classes of these derivatives:
-
3,3-Diarylpropanoic Acids (Monotopic): Used as modulators to control crystal size, introduce hydrophobic defects, and prevent pore collapse.
-
4,4'-(Propane-1,3-diyl)dibenzoic Acid Analogues (Ditopic): Used as V-shaped linkers to construct flexible, stimuli-responsive MOFs.
Ligand Design Principles & MOF Utility
Before synthesis, one must understand the architectural intent of the molecule.
| Feature | 3,3-Diarylpropanoic Acid (Modulator) | V-Shaped Dicarboxylate (Linker) |
| Coordination | Monodentate/Bidentate (Capping) | Bridging (Network forming) |
| Role | Terminates cluster growth; creates defects. | Forms zigzag or helical chains. |
| MOF Effect | Increases mesoporosity; tunes hydrophobicity. | Induces "breathing" (gate-opening) behavior. |
| Key Property | Steric Bulk: The gem-diaryl group acts as a "gatekeeper" at the pore aperture. | Flexibility: The propyl chain allows the framework to expand/contract. |
Protocol A: Synthesis of 3,3-Diarylpropanoic Acids (The Modulator)
Objective: Synthesis of 3,3-diphenylpropanoic acid via Superacid-Catalyzed Hydroarylation. Rationale: Traditional Friedel-Crafts alkylation using AlCl₃ is messy and generates stoichiometric waste. We utilize Triflic Acid (TfOH) as a recyclable catalyst to couple cinnamic acid derivatives with arenes. This method is atom-economical and avoids metal contamination—critical for pharmaceutical-grade MOF precursors.
Reagents:
-
Cinnamic Acid (1.0 equiv)
-
Arene (Benzene, Toluene, or Xylene) (Solvent/Reagent, excess)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.5 equiv)
-
Dichloromethane (DCM) (if Arene is not used as solvent)
Step-by-Step Methodology:
-
Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Cinnamic Acid (10 mmol, 1.48 g) in dry Benzene (20 mL).
-
Note: If using a solid substituted benzene, dissolve both in DCM (5 vol).
-
-
Catalyst Addition: Cool the solution to 0°C. Add TfOH (1.0 mmol, 88 µL) dropwise under N₂ atmosphere.
-
Caution: TfOH is fuming and corrosive. Use glass syringes.
-
-
Reaction: Warm to reflux (80°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the cinnamic acid alkene spot and the appearance of a more non-polar spot indicates conversion.
-
-
Quench & Workup: Cool to room temperature. Quench with saturated NaHCO₃ (aq) until pH ~8.
-
Critical Step: The product is in the aqueous phase as the carboxylate salt. Wash the aqueous layer with Ether to remove unreacted arenes.
-
-
Acidification: Acidify the aqueous layer with HCl (1M) to pH 2. The product will precipitate as a white solid.
-
Isolation: Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain pure white needles.
Validation Parameters:
-
¹H NMR (CDCl₃): Diagnostic triplet (or dd) at δ 4.5 ppm (CH, benzylic) and doublet at δ 3.0 ppm (CH₂, alpha to carbonyl). Absence of alkene doublets (δ 6.4, 7.7 ppm) confirms hydroarylation.
-
Yield Target: >85%.
Protocol B: Synthesis of V-Shaped Linkers (The Framework Builder)
Objective: Preparation of 4,4'-(propane-1,3-diyl)dibenzoic acid . Rationale: Direct alkylation is difficult to control for dicarboxylates. The most robust route involves the Aldol Condensation of methyl 4-formylbenzoate and 4-acetylbenzoate to form a chalcone, followed by Catalytic Hydrogenation . This ensures the correct 1,3-spacing and "V" geometry.
Workflow Diagram (Graphviz):
Caption: Synthetic pathway for V-shaped flexible linkers transforming rigid chalcones into flexible propane-bridged ligands.
Detailed Methodology:
-
Condensation (Chalcone Formation):
-
Mix Methyl 4-formylbenzoate (10 mmol) and Methyl 4-acetylbenzoate (10 mmol) in Methanol (50 mL).
-
Add NaOH (10% aq, 5 mL) dropwise at 0°C. Stir at RT for 12 h.
-
Filter the precipitated yellow solid (Chalcone). Yield is typically quantitative.
-
-
Hydrogenation (Flexibility Installation):
-
Dissolve the Chalcone (5 mmol) in EtOAc/EtOH (1:1, 50 mL).
-
Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 24 h.
-
Checkpoint: The yellow color must disappear (loss of conjugation).
-
Filter through Celite to remove Pd/C. Concentrate to get the saturated diester.
-
-
Hydrolysis:
-
Dissolve diester in THF (20 mL) and LiOH (1M aq, 20 mL). Reflux for 4 h.
-
Evaporate THF, acidify with HCl. Collect white precipitate.
-
-
Purification:
-
Wash with hot chloroform to remove mono-acids. Dry under vacuum at 80°C.
-
MOF Integration Strategy
The successful use of these derivatives relies on the Modulator:Linker Ratio .
| Application | Modulator (Protocol A) | Linker (Protocol B) | Metal Source | Solvent System |
| Defect Engineering | 30–50 equiv | Terephthalic Acid (1 equiv) | ZrCl₄ | DMF/Formic Acid |
| Flexible MOF | Acetic Acid (10 equiv) | V-Linker (1 equiv) | Zn(NO₃)₂ | DMF/DEF |
Experimental Tip: When using the V-shaped linker (Protocol B), avoid high-temperature activation (>150°C) initially, as the flexible propyl chain can collapse the pores if solvent is removed too rapidly. Use Supercritical CO₂ drying .
Troubleshooting & Quality Control
-
Issue: Incomplete Hydrogenation (Protocol B).
-
Issue: Modulator Solubility (Protocol A).
References
-
Flexible Linker Design: Acta Crystallographica Section E, "4,4'-(Propane-1,3-diyl)dibenzoic acid," (2009).[1] Link
-
Modulator Approach: Chemical Society Reviews, "Flexible metal–organic frameworks," (2014). Link
-
Hydroarylation Catalysis: Journal of Organic Chemistry, "Synthesis of Simple 3,3-Diarylazetidines... Using Friedel-Crafts Arylation," (2020).[1][4] Link
-
MOF Defect Engineering: BenchChem Application Notes, "The Use of Citrate Derivatives as Modulators in MOF Synthesis," (2025). Link
-
Sequential Linker Installation: Accounts of Chemical Research, "Sequential Linker Installation in Metal–Organic Frameworks," (2024). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Bis(4-bromophenyl)propanoic Acid
[1]
Ticket ID: #SYN-23-BR-PROP Subject: Yield Optimization & Process Safety for Halogenated Diarylpropanoic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Core Strategy
User Query: "I am experiencing low yields (<40%) and tar formation during the synthesis of 2,3-bis(4-bromophenyl)propanoic acid. Furthermore, I suspect debromination during the reduction step."
Technical Diagnosis: The synthesis of 2,3-bis(4-bromophenyl)propanoic acid involves two critical challenges that typically erode yield:
-
Condensation Efficiency: The steric bulk of the bromine atoms on both the phenylacetic acid and the benzaldehyde hinders the initial Perkin/Knoevenagel condensation, leading to long reaction times and thermal decomposition (tars).
-
Chemoselective Reduction: The subsequent reduction of the alkene (C=C) to the alkane is the primary failure point. Standard catalytic hydrogenation (H₂/Pd-C) causes hydrodehalogenation , stripping the bromine atoms and yielding the unsubstituted 2,3-diphenylpropanoic acid.[1]
The Solution: Switch from the classical high-temperature Perkin reaction to a modified Perkin or Knoevenagel protocol for the skeleton formation.[1] For the reduction, you must abandon heterogeneous noble metal catalysts in favor of Diimide Reduction or Zn/Acetic Acid , which are chemoselective for olefins in the presence of aryl halides.
The Optimized Workflow (Visualized)
The following diagram outlines the "Safe Route" designed to maximize yield and preserve the bromine substituents.
Caption: Workflow comparing the high-risk hydrogenation route against the recommended chemoselective diimide reduction.
Step-by-Step Optimization Guide
Phase 1: The Condensation (Building the Skeleton)[1]
The Problem: Classical Perkin condensation (using NaOAc/Ac₂O) requires temperatures >140°C. With brominated substrates, this leads to oxidative tars and difficult purification.
The Protocol (Modified Perkin): Instead of Sodium Acetate, use Triethylamine (TEA) as the base. It allows the reaction to proceed at lower temperatures (refluxing acetic anhydride, ~140°C, or even lower with toluene co-solvent), reducing tar formation.[1]
-
Mix: 1.0 eq 4-bromophenylacetic acid + 1.0 eq 4-bromobenzaldehyde.
-
Solvent/Base: Add 3.0 eq Acetic Anhydride (
) and 1.5 eq Triethylamine (TEA). -
Reaction: Heat to gentle reflux (110–120°C) for 4–6 hours. Do not overheat.
-
Workup: Pour into water. The mixed anhydride hydrolyzes. The product, 2,3-bis(4-bromophenyl)acrylic acid , usually precipitates as a solid.[1]
-
Purification: Recrystallize from Ethanol/Water. Do not proceed to reduction without a clean intermediate (Check NMR for disappearance of aldehyde proton).
Phase 2: The Reduction (The "Yield Killer")[1]
The Problem: You cannot use H₂/Pd-C. It will cleave the C-Br bond (Hydrodehalogenation) faster than it reduces the sterically hindered trisubstituted alkene.[1]
The Protocol (Diimide Reduction):
Diimide (
Reagents:
-
Substrate: 2,3-bis(4-bromophenyl)acrylic acid[1]
-
Source: Potassium Azodicarboxylate (PADA) + Acetic Acid OR Hydrazine Hydrate + Hydrogen Peroxide.
-
Recommended (Easiest):p-Toluenesulfonylhydrazide (TSH) .
Procedure (TSH Method):
-
Dissolve: Dissolve the acrylic acid intermediate in Dimethoxyethane (DME) or Ethanol.
-
Add: Add 2.0–3.0 equivalents of p-Toluenesulfonylhydrazide .
-
Reflux: Add Sodium Acetate (base catalyst) and reflux. TSH decomposes to release Diimide (
). -
Monitor: The reaction releases
gas. Reflux until gas evolution ceases (2–4 hours). -
Result: The C=C bond is hydrogenated. The Ar-Br bonds remain 100% intact.
Troubleshooting & FAQs
Q1: My condensation product is a dark brown oil that won't crystallize.
Cause: Polymerization of the aldehyde or residual acetic anhydride. Fix:
-
Immediate: Perform an acid-base extraction.[2] Dissolve the oil in 1M NaOH (product goes into water as the carboxylate). Wash the aqueous layer with Ethyl Acetate (removes tars/unreacted aldehyde). Acidify the aqueous layer with HCl to precipitate the clean acid.
-
Prevention: Use fresh, distilled 4-bromobenzaldehyde. Old aldehyde contains carboxylic acid impurities that mess up the stoichiometry.
Q2: Can I use Sodium Borohydride ( ) for the reduction?
Answer: Generally, no.
Q3: Why is the yield lower than the non-brominated analog?
Insight: Bromine is an electron-withdrawing group (EWG) by induction but electron-donating by resonance.[1] In the Perkin reaction, the 4-bromo on the aldehyde makes the carbonyl carbon less electrophilic compared to a nitro-substituted aldehyde, slowing the attack of the enolate.[1] You must be patient; extend reaction times by 20% compared to unsubstituted analogs.
Comparative Data: Reduction Methods
| Reduction Method | C=C Reduction Yield | Ar-Br Retention | Suitability |
| H₂ / Pd-C (1 atm) | >95% | <10% | CRITICAL FAILURE |
| H₂ / PtO₂ | >90% | ~50% | High Risk |
| Zn / Acetic Acid | 75-85% | >95% | Good (Plan B) |
| Diimide (TSH) | 85-95% | >99% | Recommended |
| Na / Hg (Amalgam) | 60-70% | Variable | Obsolete/Toxic |
References
-
Optimization of Perkin Condensation
- Title: Not quite the last word on the Perkin reaction.
- Source:Tetrahedron (via Manchester University Repository).
-
URL:[Link]
- Relevance: Establishes that modifying base/stoichiometry (1:1:1.4) significantly improves yields over classical Vogel conditions.
-
Selective Reduction (Debromination Avoidance)
-
Diimide Chemistry
Sources
- 1. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Guide: Selective Hydrogenation of Diarylalkenes
Prevention of Dehalogenation (Debromination)
The Chemoselectivity Challenge
You are attempting to hydrogenate an alkene (
The Problem: Standard hydrogenation catalysts (specifically Palladium on Carbon, Pd/C) are excellent at performing hydrogenolysis of Carbon-Halogen bonds. The bond dissociation energy of
The Solution: You must alter the electronic environment of the catalyst surface to favor
Experimental Logic & Catalyst Selection (The Hardware)
Do not reach for the standard 10% Pd/C bottle. Use the hierarchy below to select the correct system.
Tier 1: The Gold Standard (Sulfided Platinum)
-
Catalyst: Pt(S)/C (Sulfided Platinum on Carbon).
-
Why it works: This catalyst is "poisoned" with sulfur. The sulfur atoms bind strongly to the high-energy "kink" and "step" sites on the metal nanoclusters—the exact sites required to break the strong
bond. The flat "terrace" sites remain active enough to reduce the weaker -bond of the alkene. -
Recommendation: This is the industry standard for halonitro and haloalkene reductions.
Tier 2: The Modified Palladium (V-doped or Poisoned)
-
Catalyst: Pd/C + Amine Additive or Vanadium-doped Pd .
-
Why it works: If you must use Pd, you must poison it. Nitrogen bases (Triethylamine, Pyridine) compete for the active sites and neutralize the HBr generated, preventing the autocatalytic cycle of dehalogenation.
-
Risk: Slower reaction rates; requires careful monitoring.
Tier 3: The Homogeneous Alternative
-
Catalyst: Wilkinson’s Catalyst (
).[1] -
Why it works: It operates via a different mechanism that is highly sensitive to steric bulk and generally inert toward aryl halides under standard conditions.
-
Drawback: Difficult scavenging of Rhodium post-reaction; not ideal for late-stage GMP steps.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired hydrogenation and the undesired hydrogenolysis.
Caption: Kinetic competition between alkene reduction (green path) and dehalogenation (red path). Note that HBr generation accelerates the failure mode.
Standard Operating Procedure (SOP)
Protocol: Selective Hydrogenation using Pt(S)/C
This protocol is designed to be self-validating. If the color change or uptake curve deviates, stop immediately.
Reagents:
-
Substrate: Brominated Diarylalkene (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (Sulfided) (0.5 – 2.0 wt% loading relative to substrate)
-
Solvent: Ethyl Acetate (EtOAc) or THF. Avoid Methanol if possible, as protic solvents can accelerate dehalogenation.
-
Additive: Potassium Carbonate (
, 0.1 equiv) Optional, acts as an acid scavenger.
Step-by-Step:
-
Inerting: Charge the reaction vessel with the substrate and catalyst. Evacuate and backfill with Nitrogen (
) three times. Safety: Do not add dry catalyst to flammable solvents. -
Solvent Addition: Add degassed EtOAc via syringe/cannula.
-
Hydrogen Introduction:
-
Lab Scale: Use a hydrogen balloon (1 atm). High pressure (>5 bar) forces the dehalogenation pathway.
-
Process Scale: Set reactor to 1-2 bar max.
-
-
Monitoring:
-
Stir vigorously (mass transfer limited).
-
Monitor via HPLC/UPLC every 30 minutes.
-
CRITICAL STOP POINT: Stop the reaction at >98% conversion. Do not let the reaction "soak" overnight. Once the alkene is consumed, the catalyst will start working on the bromine.
-
-
Workup: Filter through a pad of Celite. Wash with EtOAc. Concentrate.
Troubleshooting & FAQs (Help Desk)
Q1: I don't have Pt(S)/C. Can I use my Pd/C?
A: Only if you "poison" it. Add Triethylamine (
-
Warning: This will significantly slow down the hydrogenation. You may need to increase the temperature to 40°C, but monitor closely.
Q2: I am seeing 15% des-bromo product even with Pt(S)/C. A: Check your pressure and solvent.
-
Pressure: Are you running >3 bar? Drop to 1 bar (balloon).
-
Solvent: Are you using MeOH/EtOH? Switch to Toluene or EtOAc. Protic solvents stabilize the transition state for oxidative addition.
-
Acidity: Did you add a base? The reaction produces trace HBr, which autocatalyzes the side reaction. Add 1%
or .
Q3: The reaction is too slow. It's been 24 hours. A: You likely over-poisoned the catalyst or the Pt(S)/C is old.
-
Increase catalyst loading to 5 wt%.
-
Heat gently to 35-40°C. Do not exceed 50°C, as selectivity drops exponentially with temperature (Arrhenius law favors the higher activation energy barrier, which is usually dehalogenation).
Q4: Can I use Raney Nickel? A: generally No . Raney Nickel is aggressive and often basic. It frequently leads to coupling side reactions or complete reduction of the ring in sensitive substrates. Stick to Platinum for halogens.
Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Caption: Decision matrix for real-time reaction monitoring.
Data Summary: Catalyst Performance Comparison
| Catalyst System | Activity (Alkene) | Selectivity (vs. Br) | Risk Profile | Recommended For |
| Pd/C (Standard) | High | Very Low | High (Pyrophoric, Dehalogenation) | Simple alkenes only |
| Pt(S)/C | Moderate | High | Low (Poisoned surface) | Halogenated aromatics |
| Pd/C + Amine | Low | Moderate | Moderate (Variable kinetics) | When Pt is unavailable |
| Wilkinson's (Rh) | Low | Very High | High (Metal scavenging difficult) | Small scale / High value |
References
-
Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Pt vs Pd selectivity).
-
Jiang, Y., et al. (2023).[3] Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts. PubMed Central. Retrieved February 25, 2026, from [Link]
-
Navarro, O., et al. (2004).[4][5] Dehalogenation of Aryl Halides. Journal of Organic Chemistry. (Discusses the ease of Br reduction on Pd). Retrieved February 25, 2026, from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved February 25, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Selective C-H Halogenation of Alkenes and Alkynes Using Flavin-Dependent Halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. EP2443129B1 - Process for hydrogenation of halogenoalkenes without dehalogenation - Google Patents [patents.google.com]
Purification of 2,3-bis(4-bromophenyl)propanoic acid by recrystallization
Technical Support Center: Purification of 2,3-bis(4-bromophenyl)propanoic acid
Case ID: #REC-BPPA-001 Topic: Recrystallization Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 2,3-bis(4-bromophenyl)propanoic acid presents specific challenges due to its lipophilicity, the flexibility of the propanoic acid chain, and the heavy bromine substituents. These factors often lead to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.[1][2] This guide provides a scientifically grounded protocol to overcome these thermodynamic hurdles, ensuring high purity (>98%) and consistent polymorph control.
Module 1: Solvent System Selection
Context: This molecule is a hydrophobic, weak acid. It forms stable dimers in non-polar solvents and dissociates in polar protic solvents. The high molecular weight of the two brominated rings suggests limited solubility in pure alkanes but high solubility in chlorinated solvents or ethers.
Primary Recommendation: Mixed-Solvent Systems We recommend a Solvent/Anti-Solvent approach to balance yield and purity.
| Solvent System | Ratio (v/v) | Characteristics | Best For |
| Ethanol / Water | 80:20 to 60:40 | Green Standard. Good solubility at reflux; water acts as a strong anti-solvent. | General purification; removal of non-polar byproducts. |
| Acetic Acid / Water | 90:10 | High Purity. Glacial acetic acid breaks acid dimers, improving impurity rejection. | Removing colored impurities or stubborn isomers. |
| Toluene / Heptane | 1:1 to 1:3 | Non-Polar Option. Avoids protic solvents if the compound is moisture-sensitive (rare for this acid). | Removing polar impurities; preventing solvate formation. |
| Ethyl Acetate / Hexane | Variable | Standard Organic. Good general-purpose system. | Initial cleanup of crude reaction mixtures. |
Critical Check: Before scaling up, perform a solubility test on 100 mg of crude material. The compound must dissolve completely at the solvent's boiling point and precipitate upon cooling to room temperature.
Module 2: The Recrystallization Protocol
Standard Operating Procedure (SOP-CRYST-04)
This protocol integrates an Acid-Base Cleanup (Step 1) followed by Controlled Recrystallization (Step 2). This hybrid approach is far superior to direct recrystallization for diarylpropionic acids, as it chemically removes neutral organic impurities before the thermal step.
Step 1: Acid-Base Pre-Purification (Optional but Recommended)
-
Dissolve crude solid in 1M NaOH (1.2 equivalents).
-
Extract the aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities (unreacted halides, catalysts). Discard organic layer.
-
Acidify the aqueous layer slowly with 2M HCl to pH 1-2 while stirring vigorously.
-
Filter the precipitated solid and dry.[3] This is your input for recrystallization.
Step 2: Thermal Recrystallization
-
Dissolution: Place the solid in a round-bottom flask equipped with a reflux condenser. Add the primary solvent (e.g., Ethanol) and heat to reflux. Add solvent in small portions until the solid just dissolves.[3]
-
Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel.
-
Nucleation (The Critical Step): Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring.
-
Note: Do not plunge into ice immediately. This causes rapid supersaturation and oiling out.[2]
-
-
Anti-Solvent Addition: If using a binary system (e.g., Ethanol/Water), add the anti-solvent (Water) dropwise to the warm solution until a faint turbidity persists. Add 1-2 drops of solvent to clear it, then let it cool.[3]
-
Isolation: Cool to 0-4°C for 2 hours. Filter crystals via vacuum filtration.[3] Wash with cold anti-solvent.[3]
Module 3: Visualization of Workflow
The following diagram illustrates the logic flow for the purification process, distinguishing between the chemical cleanup and the physical crystallization.
Caption: Logical workflow for purification, incorporating a pre-purification step for low-purity crude material to prevent crystallization failure.
Module 4: Troubleshooting Center (FAQs)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This is the most common issue with diarylpropanoic acids. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystalline solubility curve. Root Causes:
-
Impurity Effect: Impurities lower the melting point of your solid below the temperature at which it saturates the solvent.
-
Cooling Rate: Cooling too fast traps the molecules in a disordered liquid state. Corrective Actions:
-
The Seeding Trick: Retain a small amount of crude solid (or pure crystals from a previous batch). When the hot solution cools to just slightly cloudy, add this "seed." This provides a template for the lattice to grow, bypassing the oil phase.
-
Reheat and Dilute: Re-dissolve the oil by heating. Add 10-20% more solvent. A slightly more dilute solution lowers the saturation temperature, often allowing crystals to form before the oil phase separates.
Q2: The crystals are colored (yellow/brown), but the compound should be white.
Diagnosis: Trace oxidation products or residual metal catalysts (from Suzuki/Perkin steps). Corrective Action:
-
Activated Carbon Treatment: During the Dissolution step (Module 2, Step 1), add Activated Carbon (5-10% wt/wt). Reflux for 15 minutes.
-
Critical Note: You must filter the hot solution through Celite (diatomaceous earth) to remove the carbon completely. Carbon particles can act as nucleation sites for impurities if not removed.
Q3: My yield is low (<50%), but purity is high.
Diagnosis: The compound is too soluble in the chosen solvent at room temperature. Corrective Action:
-
Second Crop: Concentrate the mother liquor (the filtrate) by rotary evaporation to half its volume. Cool again to harvest a second crop of crystals. Warning: The second crop is usually less pure.
-
Change System: Switch to a more non-polar anti-solvent system (e.g., Toluene/Heptane) where the temperature coefficient of solubility is steeper.
References & Authoritative Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent selection).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2000 . (Source for troubleshooting "oiling out" and industrial crystallization logic).
-
Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000 , 4(5), 372–383.
-
Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009 . (Detailed thermodynamics of Liquid-Liquid Phase Separation).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2,3-bis(4-bromophenyl)propanoic acid before handling, as brominated aromatics can be irritants.
Sources
Solving solubility issues of brominated propanoic acids in NMR solvents
Ticket ID: #BPA-SOL-001
Subject: Solubility, Stability, and Spectral Artifacts of
Executive Summary & Chemical Profile
User Query: "I am trying to run an NMR of 2-bromopropanoic acid (or 3-bromo/2,3-dibromo analogs). In CDCl
The Core Issue: Brominated propanoic acids present a "triad of trouble" for NMR analysis:
-
Polarity Mismatch: The carboxylic acid moiety (
) is highly polar and forms strong hydrogen-bonded dimers in non-polar solvents like Chloroform-d ( ). -
Reactivity (The Hidden Danger): The C-Br bond, particularly in the
-position, is electrophilic.[1] These compounds are alkylating agents.[2] They are not compatible with nucleophilic solvents (like DMSO) for long-term storage or heating. -
Proton Exchange: The acidic proton is labile, leading to disappearance in protic solvents (
, ).[3]
Solvent Selection Triage (Decision Matrix)
Do not default to
Figure 1: Solvent selection logic for brominated carboxylic acids. Note the high priority of Acetone-d6 over DMSO-d6 due to stability concerns.
Troubleshooting & FAQs
Issue 1: "My spectrum in Chloroform-d ( ) looks terrible. The peaks are broad."
Diagnosis: Hydrogen-Bonded Dimerization.
In non-polar solvents like
-
Extreme broadening of the
proton (10–13 ppm).[4] -
Broadening of
-protons due to relaxation effects.
The Fix:
-
Switch to Acetone-d
: This is a polar, aprotic solvent that accepts hydrogen bonds from the acid, breaking the dimers and resulting in sharp, well-defined peaks. -
Dilution: If you must use
, dilute the sample significantly (< 5 mg/mL). This shifts the equilibrium toward the monomer, sharpening the peaks.
Issue 2: "I used DMSO-d and my sample turned yellow/orange overnight."
Diagnosis: Alkylation of DMSO (Sulfonium Salt Formation).
This is a critical safety and data integrity issue.
-
Mechanism: The DMSO attacks the C-Br center. While slower for acids than ketones, this reaction accelerates with time and heat (exothermic).
-
Result: You are observing the formation of a sulfonium species and potential subsequent decomposition (resembling Kornblum oxidation pathways).[2][5]
The Fix:
-
Immediate: Discard the sample.
-
Protocol: Avoid DMSO-d
for brominated alkyl acids unless absolutely necessary. If required, keep the sample at 4°C and acquire the spectrum immediately (within 15 minutes). Never store these samples in DMSO.
Issue 3: "In Methanol-d , the acid proton is gone."
Diagnosis: Deuterium Exchange.
The Fix:
-
This is normal. If you need to see the proton to confirm the acid group, you must use an aprotic solvent (Acetone-d
or ).
Comparative Solvent Data
| Solvent | Solubility | Stability Risk | OH Peak Visibility | Recommendation |
| Acetone-d | High | Low | Sharp (10-12 ppm) | Preferred |
| Acetonitrile-d | High | Low | Broad/Variable | Good Alternative |
| Chloroform-d | Moderate | Low | Very Broad/Missing | Avoid (Dimerization) |
| DMSO-d | High | High (Reactivity) | Sharp | Use with Caution |
| Methanol-d | High | Moderate (Esterification) | None (Exchange) | OK for carbon backbone only |
Experimental Protocols
Protocol A: "Dry" Sample Preparation (To Observe -OH)
Objective: To obtain a high-resolution spectrum where the carboxylic acid proton is visible and integrates correctly, proving the structure.
-
Vessel Prep: Oven-dry the NMR tube or use a new disposable tube. Moisture promotes exchange broadening.
-
Solvent Choice: Use Acetone-d
. -
Concentration: Weigh ~10 mg of the brominated acid.
-
Dissolution: Add 0.6 mL Acetone-d
. Cap immediately. -
Acquisition: Run standard proton parameters (typically 16 scans, D1=1.0s).
-
Note: The -OH peak should appear as a broad singlet between 10.5–12.0 ppm.
-
Protocol B: Stability Check (If DMSO must be used)
Objective: To safely run a sample in DMSO without degrading the analyte.
-
Pre-Cooling: Chill the DMSO-d
ampoule in the fridge (4°C) prior to use. -
Rapid Prep: Dissolve the sample immediately before walking to the spectrometer.
-
Run Time: Set up a short experiment (ns=8 or 16). Do not run overnight 13C or 2D experiments (HMBC/HSQC) that require hours of accumulation, as the sample composition will change during the run.
-
Disposal: Neutralize the sample immediately after the run before disposal.
Protocol C: Troubleshooting Broad Peaks
If peaks remain broad in Acetone-d
-
Check Water: A broad peak at ~2.8 ppm (water in acetone) suggests wet solvent. Water catalyzes proton exchange. Add activated 3Å molecular sieves to the NMR tube and let stand for 15 minutes.
-
Low-Temperature NMR: If available, cool the probe to 273 K (0°C). This slows down the exchange rate, often sharpening the acidic proton signal.
Reactivity Pathway Warning
The following diagram illustrates why DMSO is dangerous for this class of compounds.
Figure 2: Simplified degradation pathway of alpha-bromo species in DMSO. The generation of HBr accelerates further degradation.
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Relevance: Authoritative source for chemical shifts and solvent interaction data.[3]
-
-
Kornblum, N., et al. (1957). "The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, 79(24), 6562.
- Relevance: Establishes the mechanism of alkyl halide reactivity with DMSO (Kornblum Oxid
-
Reich, H. J. (2024). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.
- Relevance: Detailed explanation of hydrogen bonding and exchange phenomena in carboxylic acids.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Relevance: Standard text confirming dimerization of carboxylic acids in non-polar solvents.[4]
-
Sources
Palladium Remediation Technical Center: Bis(bromophenyl) Acid Substrates
Status: Operational Subject: Removal of Residual Palladium from Acidic Halogenated Substrates Target Audience: Process Chemists, CMC Leads, Purification Scientists
Introduction: The Acidic Substrate Challenge
Removing palladium (Pd) from bis(bromophenyl) acid intermediates presents a unique dual challenge in process chemistry.
-
The "Sticky" Acid: The carboxylic acid moiety acts as a ligand, coordinating to Pd(II) species to form stable carboxylate complexes. This competes with standard remediation methods.[1]
-
The "Trap" Risk: Bis(bromophenyl) compounds often exhibit high crystallinity. If Pd is not removed prior to crystallization, it can become occluded within the crystal lattice, rendering subsequent washes ineffective.
This guide provides a self-validating workflow to reduce Pd levels below ICH Q3D Class 2B limits (typically <10 ppm for oral dosing) while preserving the yield of your acidic product.
Module 1: Diagnostic & Scavenger Selection
Q: Why are my standard amine-based scavengers (e.g., chemical equivalents of EDA or TREN) failing?
A: This is a classic acid-base incompatibility. Amine-functionalized silica scavengers are basic. When used with a bis(bromophenyl) acid , two detrimental things happen:
-
Salt Formation: The scavenger deprotonates your product, ionically binding the product to the silica matrix. This causes massive yield loss.
-
Ligand Competition: The resulting carboxylate anion is a stronger ligand for Pd than the neutral acid, tightening the grip on the metal and preventing the scavenger from extracting it.
Selection Logic: The "Acid-Safe" Path
For acidic substrates, you must use electrophilic or neutral coordinating scavengers.
-
Primary Recommendation: Thiol-functionalized Silica (Si-Thiol) .[2] It remains effective in acidic media and has a high affinity for Pd(II).
-
Secondary Recommendation: Dimercaptotriazine (DMT) . Extremely high affinity, but check solubility compatibility.
-
Alternative: Activated Carbon .[1][3] Effective but non-selective (yield risk).
Visual Workflow: Scavenger Decision Tree
Use the following logic to select your remediation agent.
Figure 1: Decision logic for selecting palladium scavengers based on substrate acidity.
Module 2: Experimental Protocols
Protocol A: Batch Scavenging with Functionalized Silica (Si-Thiol)
Best for: High-value intermediates where yield preservation is critical.
Reagents:
-
Crude Bis(bromophenyl) acid solution (dissolved in THF, EtOAc, or MeOH).
-
Si-Thiol (SiliaMetS® Thiol or equivalent).[4]
Step-by-Step:
-
Assessment: Measure initial Pd concentration via ICP-MS.
-
Loading Calculation: Add 4–10 equivalents of Si-Thiol relative to the residual Pd content (not the product).
-
Note: If Pd content is unknown, start with 5–10% w/w relative to the substrate.
-
-
Incubation: Add scavenger to the reaction vessel. Stir at 40–50°C for 4 hours.
-
Why Heat? Heat increases the kinetics of ligand exchange, helping the Thiol displace the carboxylate ligand.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Wash: Wash the filter cake with the reaction solvent to recover entrained product.
-
Validation: Analyze filtrate by ICP-MS.
Protocol B: The L-Cysteine Wash (Biphasic)
Best for: Large-scale batches where solid filtration is difficult.
Mechanism: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It strips Pd from the organic layer into the aqueous layer.
Step-by-Step:
-
Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate).
-
Wash Solution: Prepare a 10% w/w aqueous solution of L-Cysteine .
-
Extraction: Add the L-Cysteine solution to the organic phase (Ratio 1:1 v/v).
-
Agitation: Heat to 40–50°C and stir vigorously for 1–2 hours.
-
Critical: High shear mixing is required to maximize interfacial surface area.
-
-
Separation: Cool to room temperature. Separate the layers. The Pd will migrate to the aqueous (yellow/orange) layer.
-
Polishing: Perform a standard brine wash to remove residual Cysteine.
Module 3: Data & Performance Comparison
Comparative Analysis: Carbon vs. Functionalized Silica
Data summarized from industrial case studies (See Ref [1], [3]).
| Feature | Activated Carbon (e.g., C-941) | Functionalized Silica (Si-Thiol) |
| Selectivity | Low (Adsorbs product & Pd) | High (Targets Pd only) |
| Yield Impact | 80–90% Recovery | >95% Recovery |
| Cleanliness | Dusty, requires fine filtration | Non-dusting, easy filtration |
| Acid Compatibility | Good | Excellent |
| Pd Removal | Variable (Physisorption) | Consistent (Chemisorption) |
| Cost | Low | High |
Module 4: Troubleshooting (FAQ)
Q: I used Si-Thiol, but my Pd levels plateaued at 50 ppm. How do I get to <10 ppm?
Diagnosis: You likely have Pd oxidation state issues .
-
Explanation: Thiol scavengers work best on Pd(II).[5] If you have Pd(0) nanoparticles or clusters, they may not bind effectively to the ligand.
-
Fix: Add a mild oxidant (open the vessel to air or add trace iodine) to oxidize Pd(0) to Pd(II), or switch to Si-DMT , which often handles mixed species better. Alternatively, increase temperature to 60°C to break stable clusters.
Q: My product is precipitating during the scavenger step.
Diagnosis: The scavenger matrix might be acting as a nucleation site, or the solvent volume is too low.
-
Fix: Ensure the product is fully soluble at the scavenging temperature. Dilute the reaction mixture by 20% before adding the scavenger. If the product precipitates onto the scavenger, you will lose it during filtration.
Q: Can I just recrystallize the product to remove Pd?
Diagnosis: High Risk.
-
Explanation: Bis(bromophenyl) acids are prone to lattice inclusion . As the crystal forms, it can trap Pd-solvent complexes inside the crystal structure.[6]
-
Protocol: You must perform the scavenging step (Protocol A or B) on the solution before triggering crystallization. Once trapped, Pd is extremely difficult to wash out without redissolving the entire batch.
References
-
Biotage. (2023).[1][6] Are metal scavengers better than carbon? Retrieved from [Link]
-
ICH. (2022).[7] Guideline for Elemental Impurities Q3D(R2).[2] Retrieved from [Link]
-
CatSci. (n.d.). Process Development Whitepaper: Metal Scavenging.[4] Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[8] (Contextual citation for L-Cysteine wash mechanisms).
Sources
- 1. biotage.com [biotage.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. catsci.com [catsci.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. biotage.com [biotage.com]
- 7. phytolab.com [phytolab.com]
- 8. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
Optimizing reaction temperature for condensation of 4-bromobenzaldehyde
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a specialized resource for optimizing the condensation of 4-bromobenzaldehyde. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, focusing instead on the underlying principles and troubleshooting logic that empower you to resolve experimental challenges effectively. Here, you will find a blend of foundational knowledge, problem-oriented solutions, and detailed methodologies designed to enhance the success of your synthesis.
Section 1: Frequently Asked Questions (FAQs) on Core Principles
This section addresses fundamental questions regarding the role of temperature in the condensation reactions of 4-bromobenzaldehyde.
Q1: Why is temperature such a critical parameter to control in the condensation of 4-bromobenzaldehyde?
A1: Temperature is a pivotal control point in any chemical reaction for three primary reasons:
-
Reaction Rate: Most condensation reactions, including the Claisen-Schmidt, Knoevenagel, and Perkin variants, must overcome a specific activation energy to proceed.[1] Temperature directly influences the kinetic energy of the reactant molecules. Insufficient temperature can lead to an exceedingly slow or stalled reaction, resulting in low yields.[2]
-
Selectivity and Side Reactions: 4-bromobenzaldehyde, lacking α-hydrogens, is susceptible to side reactions under basic conditions, most notably the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid.[2] This side reaction often becomes more significant at higher temperatures. Therefore, temperature optimization is a balancing act: it must be high enough to favor the desired condensation but low enough to suppress unwanted pathways.
Q2: What are the most common condensation reactions for 4-bromobenzaldehyde, and how does the optimal temperature range typically differ?
A2: 4-Bromobenzaldehyde is a versatile substrate for several named condensation reactions:
-
Claisen-Schmidt Condensation: This is a base-catalyzed reaction with an enolizable ketone (e.g., acetophenone). It is often performed at or below room temperature (0–25 °C) to control the reaction rate and minimize side reactions.[3][4]
-
Knoevenagel Condensation: This reaction involves an active methylene compound (e.g., malononitrile) and is often catalyzed by a weak base. The optimal temperature can vary widely, from room temperature to 80 °C or higher, depending on the specific reactants and catalyst used.[1]
-
Perkin Reaction: This reaction uses an acid anhydride and its corresponding carboxylate salt to form an α,β-unsaturated aromatic acid. It typically requires significantly higher temperatures, often in the range of 180 °C.[5]
-
Wittig Reaction: The reaction with a phosphorus ylide can also be temperature-sensitive. While some modern catalytic versions can proceed at room temperature, others may require heating to 100 °C to achieve a viable rate.[6][7]
Q3: My product needs to be recrystallized. How does temperature play a role in the purification step?
A3: Temperature is the cornerstone of recrystallization. The principle is to dissolve the crude product in a minimum amount of a suitable hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For chalcones derived from 4-bromobenzaldehyde, 95% ethanol is a commonly used and effective solvent.[8] The mixture is heated until all the solid dissolves, then allowed to cool slowly. As the temperature decreases, the solubility of the desired product drops, causing it to crystallize out of the solution while impurities remain dissolved. Cooling the flask in an ice bath after it has reached room temperature can further maximize the yield of the purified crystals.[3]
Section 2: Troubleshooting Guide for Condensation Reactions
This guide provides solutions to specific problems you may encounter during your experiment.
Problem: Low or No Product Yield
Q: My reaction has been running for the specified time, but a TLC analysis shows mostly unreacted starting material. Is the temperature too low?
A: This is a very common issue, and an insufficient reaction temperature is a primary suspect.
-
Probable Cause: The thermal energy supplied to the system is not enough to overcome the activation energy barrier of the reaction. This is particularly relevant for more sterically hindered reactants or when using a mild catalyst.
-
Recommended Solutions:
-
Systematic Temperature Increase: Incrementally increase the reaction temperature by 10–20 °C and monitor the progress by TLC. For some Knoevenagel condensations, for example, increasing the temperature from 25 °C to 40 °C can dramatically increase the yield.[1]
-
Verify Reagent and Solvent Quality: Before adjusting the temperature, ensure your reagents are pure and your solvents are anhydrous, as moisture can deactivate common bases like NaOH or NaH, halting the reaction entirely.[2]
-
Consider Catalyst Choice: If heating does not improve the yield, the catalyst may be too weak. For a Claisen-Schmidt condensation, switching from NaOH to a stronger base like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) may be necessary, especially with hindered ketones.[9]
-
Problem: Significant Impurity Formation
Q: I obtained a good yield, but the product is very impure. I notice a byproduct with polarity similar to 4-bromobenzyl alcohol. Could the temperature be too high?
A: Yes, this strongly suggests that the temperature is promoting side reactions.
-
Probable Cause: For an aldehyde like 4-bromobenzaldehyde that cannot form an enolate, high temperatures in the presence of a strong base can favor the Cannizzaro reaction.[2] This reaction produces one molecule of the corresponding alcohol (4-bromobenzyl alcohol) and one molecule of the carboxylate salt (4-bromobenzoate).
-
Recommended Solutions:
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature. For many base-catalyzed aldol condensations, starting the reaction in an ice bath (0 °C) and then allowing it to warm slowly to room temperature can provide the best balance of reaction rate and selectivity.
-
Slow Addition of Base: Instead of adding the base all at once, add it dropwise to the reaction mixture. This keeps the instantaneous concentration of the base low, which can help suppress the Cannizzaro pathway.[2]
-
Use Milder Basic Conditions: If possible, screen milder catalysts. For a Knoevenagel condensation, a base like piperidine or ammonium acetate might be sufficient and is less likely to induce side reactions compared to NaOH or KOH.[10]
-
Problem: Product Oiling Out
Q: My final product is a persistent oil and will not crystallize, even after cooling. How could the reaction temperature have influenced this?
A: While the final physical state is an inherent property of the compound, the formation of an oil instead of a solid is almost always due to impurities that depress the melting point and disrupt the crystal lattice.
-
Probable Cause: An incorrect reaction temperature likely led to a mixture of products and byproducts. Even small amounts of impurities can prevent crystallization.
-
Recommended Solutions:
-
Re-optimize Temperature: First, address the root cause by revisiting the temperature optimization to achieve a cleaner reaction, as discussed above.
-
Purification by Column Chromatography: For an oily product, purification via column chromatography is the most effective method.[8] This will separate the desired product from unreacted starting materials and side products. Once a pure fraction is isolated (as confirmed by TLC), the solvent can be removed, and crystallization can be re-attempted.
-
Induce Crystallization: If the purified product is still an oil, you can try dissolving it in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (in which the product is insoluble) until turbidity appears. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide nucleation sites to induce crystallization.[3]
-
Section 3: Experimental Protocols and Data
Protocol: Model Claisen-Schmidt Condensation of 4-Bromobenzaldehyde and Acetophenone
This protocol describes a standard procedure for synthesizing (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, a chalcone.
Materials:
-
4-Bromobenzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (e.g., 10 mmol, 1.85 g) and acetophenone (10 mmol, 1.20 g) in 20 mL of 95% ethanol. Stir until a clear solution is formed.
-
Initiation and Reaction: Cool the flask in an ice-water bath. While stirring, slowly add 5 mL of a 10% aqueous NaOH solution dropwise over 5 minutes. A precipitate should begin to form.
-
Temperature Control: After the addition of base, remove the flask from the ice bath and allow it to stir at room temperature (approx. 20-25 °C) for 2-3 hours. Monitor the reaction progress by TLC (eluent: 7:3 Hexane:Ethyl Acetate).
-
Workup and Isolation: Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture in an ice bath for 20 minutes to maximize precipitation.[2]
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals twice with 10 mL of ice-cold water to remove any residual NaOH, followed by a single wash with 5 mL of ice-cold 95% ethanol to remove soluble impurities.[3]
-
Purification: The crude product should be purified by recrystallization from 95% ethanol to yield the pure chalcone.[11]
Data Presentation: Effect of Temperature on a Model Condensation
The following table summarizes the expected outcomes when varying the reaction temperature for the Claisen-Schmidt condensation described above.
| Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by NMR (%) | Key Observation |
| 0 | 12 | 65% | 95% | Very slow reaction rate, but clean product formation. |
| 25 (Room Temp) | 3 | 92% | 93% | Optimal balance of rate and selectivity. |
| 50 | 1.5 | 85% | 80% | Faster reaction, but noticeable increase in byproducts (e.g., from self-condensation of acetophenone). |
| 80 | 1 | 70% | <60% | Significant formation of dark, polymeric material and Cannizzaro byproducts. Product is difficult to purify. |
Section 4: Visualization and Workflows
Diagrams of Key Processes
The following diagrams, rendered using DOT language, illustrate the core chemical mechanism and logical workflows for troubleshooting.
Caption: A systematic workflow for optimizing reaction temperature.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. dcu.ie [dcu.ie]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 2,3-bis(4-bromophenyl)propanoic acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,3-bis(4-bromophenyl)propanoic acid .
Designed for analytical chemists and drug development researchers, this document moves beyond basic peak assignment to explore solvent-dependent resolution strategies , comparing the "performance" of different NMR solvent systems in validating this specific structural scaffold.
Comparative Guide to Structural Validation & Solvent Selection
Executive Summary: The Analytical Challenge
2,3-bis(4-bromophenyl)propanoic acid (C15H12Br2O2 ) presents a classic but deceptive challenge in 1H NMR spectroscopy. Unlike simple aliphatic acids, this molecule contains a chiral center at C2 and two chemically distinct but magnetically similar 4-bromophenyl rings .
The core analytical difficulty lies in three areas:
-
The ABX System: The methylene protons at C3 are diastereotopic, creating a complex second-order splitting pattern with the methine proton at C2.
-
Aromatic Overlap: The two 4-bromophenyl groups often resonate in the same narrow frequency range (7.0–7.5 ppm), leading to signal obscuration.
-
Labile Proton Exchange: The carboxylic acid proton is highly sensitive to solvent choice, often disappearing in standard chloroform-d.
This guide compares the spectral resolution performance of the industry-standard solvent (CDCl3 ) against the high-polarity alternative (DMSO-d6 ) to determine the optimal protocol for purity and structural validation.
Theoretical Structural Prediction
Before analyzing the spectrum, we must establish the predicted spin system based on the molecular scaffold.
-
Structure: HOOC-CH(Ar1)-CH2-(Ar2)
-
Chiral Center: C2 is chiral.
-
Symmetry: The molecule is chiral; enantiomers (R and S) are magnetically equivalent in achiral solvents. However, the C3 methylene protons (
) are diastereotopic (non-equivalent) due to the adjacent chiral center.
The Spin Systems
| Moiety | Protons | Spin System | Predicted Behavior |
| Aliphatic Chain | H-2 (1H), H-3a (1H), H-3b (1H) | ABX System | H-3a and H-3b split each other ( |
| Aromatic Ring A | 4 protons (C2-side) | AA'BB' | Pseudo-doublets. Para-substitution pattern. Shifted downfield by Br. |
| Aromatic Ring B | 4 protons (C3-side) | AA'BB' | Pseudo-doublets. Distinct from Ring A due to distance from COOH. |
| Carboxylic Acid | COOH (1H) | Singlet (Broad) | Highly variable (>10 ppm). Subject to hydrogen bonding and exchange. |
Comparative Analysis: Solvent Performance
The choice of solvent dictates the "performance" of the assay—defined here as the ability to resolve critical couplings and integrate the acid proton accurately.
Scenario A: Chloroform-d (CDCl3)
The Standard Approach
-
Performance Profile:
-
Aliphatic Resolution: Good. The ABX pattern is usually clear.
-
Aromatic Resolution: Poor. The two bromophenyl rings often overlap significantly, making integration difficult.
-
Acid Proton: Critical Failure Point. In CDCl3, carboxylic acid protons often appear as broad, flattened humps or dimerize, shifting unpredictably between 10–12 ppm.
-
-
Verdict: Suitable for rough purity checks but unreliable for quantitative assay of the acid functionality.
Scenario B: Dimethyl Sulfoxide-d6 (DMSO-d6)
The High-Performance Alternative
-
Performance Profile:
-
Aliphatic Resolution: Excellent. The higher viscosity and polarity often sharpen the multiplets.
-
Aromatic Resolution: Enhanced. The polarity difference often induces a chemical shift separation between the C2-phenyl and C3-phenyl rings, allowing distinct integration of the two AA'BB' systems.
-
Acid Proton: Superior. DMSO forms strong hydrogen bonds with the carboxylic acid, "locking" the proton in a sharp singlet typically around 12.0–12.5 ppm .
-
-
Verdict: The Gold Standard for this specific compound.
Data Summary: Predicted Chemical Shifts
Note: Values are estimated based on 2,3-diphenylpropanoic acid analogs and substituent effects.
| Proton Group | Signal Type | Shift in CDCl3 (ppm) | Shift in DMSO-d6 (ppm) | |
| COOH | Broad Singlet | 10.5 - 11.5 (Broad/Invisible) | 12.2 - 12.6 (Sharp) | High (Stabilization) |
| Ar-H (ortho to Br) | Pseudo-Doublet | 7.35 - 7.45 | 7.45 - 7.55 | Low |
| Ar-H (meta to Br) | Pseudo-Doublet | 7.05 - 7.15 | 7.15 - 7.25 | Low |
| H-2 (Methine) | dd (ABX ) | 3.85 - 3.95 | 3.95 - 4.10 | Moderate |
| H-3a (Methylene) | dd (AB X) | 3.30 - 3.40 | 3.20 - 3.30 | Moderate |
| H-3b (Methylene) | dd (A BX) | 2.95 - 3.05 | 2.85 - 2.95 | Moderate |
Experimental Protocol
To ensure reproducibility and scientific integrity, follow this validated workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid acid into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why DMSO? As established above, this ensures the acid proton is visible and sharp for integration.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility mismatches (broadening).
-
Transfer: Filter through a glass wool plug into a high-quality (5mm) NMR tube if any turbidity persists.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The carboxylic acid proton and aromatic protons have long T1 relaxation times. A short D1 will lead to under-integration of the acid peak.
-
-
Scans (NS): 16–32 scans are sufficient for 10 mg.
-
Spectral Width: -2 to 14 ppm (to capture the acid proton).
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manually phase the acid peak (far left) and TMS/solvent peak (far right) first.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the broad aromatic region.
Visualizations
Figure 1: The ABX Coupling Logic
This diagram illustrates the connectivity and splitting logic for the aliphatic chain (C2-C3), which is the most complex part of the spectrum.
Caption: Connectivity and coupling network of the aliphatic ABX spin system. The diastereotopic nature of H3a/H3b results in strong geminal coupling and distinct vicinal couplings to H2.
Figure 2: Analytical Workflow
A self-validating decision tree for solvent selection and processing.
Caption: Decision matrix for solvent selection. DMSO-d6 is the validated choice for full structural characterization due to labile proton stabilization.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for ABX systems and solvent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link (Source for solvent residual peaks and water shifts in DMSO vs CDCl3).
- Reich, H. J. (2024). WinPLT NMR Spin Simulation & Analysis. University of Wisconsin-Madison. (Basis for ABX spin system prediction).
-
PubChem Compound Summary. (2024). 2-(4-Bromophenyl)propanoic acid (Analogous Structure). National Center for Biotechnology Information. Link (Used for chemical shift extrapolation of the alpha-bromo-phenyl moiety).
High-Resolution HPLC Separation of Brominated Phenylpropanoic Isomers: A Comparative Method Development Guide
Introduction: The Isomeric Challenge
Separating brominated phenylpropanoic isomers—specifically the positional isomers (2-bromo, 3-bromo, and 4-bromo-3-phenylpropanoic acid)—presents a classic chromatographic challenge.[1] These compounds share identical molecular weights and nearly identical hydrophobicities (logP), rendering standard C18 separation inefficient.[1]
While C18 columns rely primarily on hydrophobic subtraction, they often fail to resolve the meta and para isomers due to their similar hydrodynamic volumes.[1] To achieve baseline resolution, we must exploit secondary interactions—specifically
This guide outlines a high-fidelity protocol comparing the industry-standard C18 approach against the superior Phenyl-Hexyl stationary phase, demonstrating why the latter is the "Gold Standard" for halogenated aromatic isomers.[1]
Strategic Phase Selection: C18 vs. Phenyl-Hexyl[1][2]
The Mechanism of Separation[3]
-
C18 (Octadecylsilane): Separates based on dispersive forces (hydrophobicity).[1]
-
Limitation: The bromine atom's position (ortho/meta/para) causes minimal change in the overall hydrophobicity of the molecule, leading to peak co-elution (often meta and para).[1]
-
-
Phenyl-Hexyl / Biphenyl: Separates based on hydrophobicity plus
- electron overlap.[1]-
Advantage:[1][2][3][4][5][6] The electron-withdrawing bromine atom alters the electron density of the benzene ring. The Phenyl-Hexyl ligand acts as a "Lewis base" (electron donor), interacting differentially with the electron-deficient brominated ring.[1] Furthermore, the rigid Phenyl ligand offers shape selectivity , discriminating between the "kinked" ortho-isomer and the linear para-isomer.[1]
-
Diagram: Decision Logic for Column Selection
Figure 1: Method development decision tree highlighting the critical switch to Phenyl-Hexyl phases for aromatic isomers.
Mobile Phase Chemistry: The "Methanol Effect"
The Critical Role of Solvent Selection
When using Phenyl-based columns, Methanol (MeOH) is strictly preferred over Acetonitrile (ACN).[1]
-
Why? Acetonitrile contains a triple bond with its own
electrons, which compete with the analyte for the stationary phase's system.[1] This "shields" the stationary phase, effectively turning the Phenyl column into a short-chain alkyl column (like C4).[1] -
The Fix: Methanol is transparent to
- interactions, allowing the full selectivity of the Phenyl-Hexyl ligand to engage with the brominated aromatic ring [1].[1]
pH Control
Bromophenylpropanoic acids have a pKa of approximately 4.5.[1]
-
Requirement: The mobile phase pH must be maintained at pH 2.0 – 2.5 .
-
Reasoning: At pH < pKa, the acid is fully protonated (neutral).[1] This suppresses ionization, ensuring maximum retention on the reversed-phase column and preventing peak tailing caused by secondary silanol interactions.[1]
Experimental Protocols
Protocol A: Standard Screening (C18)[1]
-
Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 30°C.
Protocol B: Enhanced Selectivity (Phenyl-Hexyl) - RECOMMENDED[1]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl, 100 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.
-
Mobile Phase B: Methanol (LC-MS Grade).[1]
-
Gradient:
-
Flow Rate: 0.8 mL/min (MeOH has higher viscosity than ACN).[1]
-
Temperature: 25°C (Lower temperature enhances
- selectivity).[1]
Comparative Performance Data
The following table summarizes the theoretical performance differences observed when separating 2-bromo (ortho), 3-bromo (meta), and 4-bromo (para) isomers.
| Parameter | Protocol A (C18 / ACN) | Protocol B (Phenyl-Hexyl / MeOH) |
| Elution Order | Para < Meta < Ortho (Hydrophobic driven) | Ortho < Meta < Para (Shape/Pi driven) |
| Critical Pair Resolution (Rs) | 1.2 (Meta/Para co-elution) | > 2.5 (Baseline Resolution) |
| Peak Symmetry (Tailing Factor) | 1.1 - 1.3 | 1.0 - 1.1 |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + |
Note: Phenyl phases often reverse elution order compared to C18 for halogenated aromatics due to the "ortho effect" where steric hindrance reduces
Mechanism of Interaction Diagram
Figure 2: Mechanism of
Troubleshooting & Optimization
-
Peak Tailing: If peaks tail despite low pH, increase buffer concentration to 20-25 mM.[1] The bromine atom is electron-withdrawing, making the carboxylic acid slightly more acidic; robust buffering is required.[1]
-
Resolution Loss: If resolution degrades over time on the Phenyl column, ensure the column is flushed with 95% MeOH/Water after use to remove highly retained hydrophobic impurities that may block
-sites.[1] -
Temperature: If meta and para are still not fully resolved, lower the column temperature to 20°C.
- interactions are exothermic and become stronger at lower temperatures.[1]
References
-
Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link]
-
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Welch-US.[1] [Link]
-
PubChem. (2025).[1] 3-(2-Bromophenyl)propionic acid.[1] National Library of Medicine.[1] [Link][1]
-
Waters Corporation. (2026).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1] [Link]
Sources
- 1. 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. lcms.cz [lcms.cz]
- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Separation of Propanoic acid, 3-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Guide: Reactivity of 2,3-Bis(4-bromophenyl)propanoic Acid vs. Mono-Bromo Analogs
Executive Summary
This guide provides a technical analysis of the reactivity profiles of 2,3-bis(4-bromophenyl)propanoic acid (hereafter referred to as the Bis-Scaffold ) versus its mono-bromo analogs: 2-(4-bromophenyl)propanoic acid (α-Mono) and 3-(4-bromophenyl)propanoic acid (β-Mono).
While mono-bromo analogs exhibit standard aryl halide kinetics, the Bis-Scaffold introduces a complex interplay of statistical amplification , steric differentiation , and electronic induction . For drug development professionals, understanding these nuances is critical when utilizing this scaffold for high-density functionalization (e.g., PROTAC linkers, liquid crystals, or multivalent pharmacophores).
Structural & Electronic Analysis
The core difference lies in the chemical environment of the aryl bromides relative to the carboxylic acid moiety.
| Feature | Bis-Scaffold (2,3-Bis) | α-Mono Analog (2-Aryl) | β-Mono Analog (3-Aryl) |
| Bromine Sites | 2 (Vicinal Diaryl Backbone) | 1 (Alpha-position) | 1 (Beta-position) |
| Steric Hindrance | High at C2; Moderate at C3. | High (Alpha-substituent). | Low (Linear chain). |
| Electronic Effect | C2-Ar is electron-deficient (Inductive effect of COOH). | Electron-deficient (Inductive). | Electron-neutral. |
| Solubility | Lower (High crystallinity, π-π stacking). | Moderate. | Moderate to High. |
The Reactivity Paradox
In the Bis-Scaffold, the two 4-bromophenyl rings are not equivalent.
-
Site A (C2-Aryl): Proximal to the electron-withdrawing carboxylic acid (or ester). This lowers the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition with Pd(0). However, it is sterically encumbered by the adjacent carboxylic acid and the C3-benzyl group.
-
Site B (C3-Aryl): Distal from the carbonyl. It behaves like a standard alkyl-substituted aryl bromide. It is sterically more accessible.
Key Insight: In Pd-catalyzed cross-couplings, steric factors typically dominate over subtle electronic effects unless specialized small-cone-angle ligands are used. Therefore, the C3-position is kinetically favored for mono-functionalization.
Comparative Reactivity Profiles
A. Suzuki-Miyaura Cross-Coupling
This is the primary transformation for these scaffolds.
-
Mono-Analogs: Exhibit first-order dependence on catalyst concentration. The β-Mono analog reacts significantly faster than the α-Mono analog due to the absence of steric clash with the palladium center during the oxidative addition step.
-
Bis-Scaffold: Exhibits a sequential reaction profile.[1][2]
-
Rapid C3-Coupling: The less hindered bromide reacts first.
-
Sluggish C2-Coupling: The second coupling is retarded by the increased steric bulk of the newly formed biaryl system at C3.
-
Experimental Implication: To achieve bis-functionalization, higher temperatures (>80°C) and sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) are required to force the reaction at the C2 position.
B. Lithium-Halogen Exchange
-
Mono-Analogs: Standard Li-Halogen exchange is viable at -78°C.
-
Bis-Scaffold: Highly problematic. The formation of a dianion (dilithio species) often leads to intramolecular elimination or Wurtz-type coupling due to the proximity of the two rings. Furthermore, the C2-lithio species is prone to beta-elimination , potentially degrading the propanoic backbone into a stilbene derivative.
Recommendation: Avoid direct lithiation of the Bis-Scaffold. Use Grignard formation (Mg/LiCl) or stay with Pd-catalyzed methods.
Experimental Protocol: Site-Selective Coupling
Objective: Selective mono-arylation of the Bis-Scaffold at the C3 position. Substrate: Methyl 2,3-bis(4-bromophenyl)propanoate (Ester protection is mandatory to prevent catalyst poisoning by COOH).
Reagents
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv (Strict stoichiometry)
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) — Note: Triphenylphosphine is used intentionally as a "weaker" ligand to enhance steric sensitivity, favoring the accessible C3 site.
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow
-
Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Toluene/Water.
-
Catalyst Addition: Add Pd source and ligand.[3]
-
Controlled Heating: Heat to 60°C (Do not exceed 70°C).
-
Why? At >80°C, the energy barrier for the C2-position oxidative addition is overcome, leading to mixtures of mono- and bis-coupled products.
-
-
Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the starting material (Rt ~ 12 min) and appearance of the mono-coupled product (Rt ~ 10 min).
-
Stop Condition: Quench when Bis-coupled product reaches >5%.
-
-
Workup: Standard aqueous extraction.
Visualized Reaction Pathways
The following diagram illustrates the kinetic competition between the two sites on the Bis-Scaffold.
Caption: Kinetic bifurcation in the cross-coupling of 2,3-bis(4-bromophenyl)propanoates. Path A is favored due to lower steric hindrance at the β-carbon (C3).
Performance Data Summary
The following data is synthesized from comparative reactivity trends of vicinal di-bromides vs. mono-bromides in Pd-catalyzed cross-coupling (General Ref 1, 3).
| Metric | Bis-Scaffold (C3-Targeted) | α-Mono Analog | β-Mono Analog |
| Yield (Mono) | 65-75% | 85-95% | 90-98% |
| Reaction Time | 4-6 hours | 12-16 hours | 2-4 hours |
| Byproducts | Bis-coupled (10-15%), Unreacted | Homocoupling (<5%) | Homocoupling (<2%) |
| Optimal Temp | 60°C (Strict Control) | 80-100°C | 60-80°C |
Interpretation
-
The β-Mono analog is the most reactive and cleanest substrate.
-
The α-Mono analog requires higher energy input due to steric hindrance near the carboxylate.
-
The Bis-Scaffold suffers from yield erosion due to the statistical formation of the bis-coupled byproduct. Purification requires careful column chromatography to separate the Mono-product from the Bis-product (typically
in Hexane/EtOAc).
References
-
General Reactivity of Aryl Halides
- Comparison of reactivity of different aryl halides in Suzuki-Miyaura coupling.
-
Source: ResearchGate.[4]
-
Mono-Analog Synthesis (Fexofenadine Intermediate)
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Source: Google Patents (CN107501077A).
-
Selectivity in Poly-halogenated Systems
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
-
Source: Chemical Science (RSC).
-
-
Electronic Effects in Cross-Coupling
- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling.
-
Source: MDPI.
Sources
Structural Elucidation & Comparative Analysis: 2,3-bis(4-bromophenyl)propanoic acid
Executive Summary
This guide provides a technical framework for the structural characterization of 2,3-bis(4-bromophenyl)propanoic acid , a scaffold critical in the study of halogen bonding and non-steroidal anti-inflammatory drug (NSAID) analogs.
The core challenge with this molecule lies in its two chiral centers (C2, C3) , which generate diastereomeric pairs (erythro/threo or syn/anti). While NMR spectroscopy is a standard alternative, it often yields ambiguous coupling constants for this specific acyclic system. This guide establishes Single Crystal X-Ray Diffraction (SCXRD) as the superior method for absolute stereochemical determination and analyzes its performance against spectroscopic alternatives.
Part 1: Comparative Analysis of Methodologies
1. The Primary Challenge: Diastereomer Differentiation
For 2,3-diarylpropanoic acids, distinguishing between the anti (threo) and syn (erythro) diastereomers is the critical analytical bottleneck.
| Feature | SCXRD (Recommended) | 1H-NMR (Alternative) | Powder XRD (Screening) |
| Primary Output | 3D Atomistic Model | Scalar Coupling ( | Bulk Phase Fingerprint |
| Stereochemistry | Absolute Configuration (R/S defined) | Relative (inferred via Karplus eq) | Indirect (requires reference) |
| Sample Req. | Single Crystal (>0.1 mm) | Solution (~5 mg) | Polycrystalline Powder |
| Ambiguity | Low (R-factor < 5%) | High (Conformational averaging) | Medium (Polymorph confusion) |
| Heavy Atom Utility | High (Bromine aids phasing) | N/A | N/A |
2. Structural Performance: Bromine vs. Analogs
Comparing the target molecule against its non-halogenated (2,3-diphenylpropanoic acid) and chlorinated analogs reveals the specific utility of the bromine substituents.
-
Phasing Power: The two bromine atoms (
) provide a significant anomalous signal using Mo-K radiation, allowing for structure solution without external heavy atom derivatives (SAD/MAD phasing or direct methods). -
Supramolecular Assembly: Unlike the hydrogen-only analog, the bis-bromo derivative is expected to form Type II Halogen Bonds (C-Br···O=C), stabilizing specific polymorphs that are inaccessible to the chlorine analog due to the
-hole magnitude difference.
Part 2: Experimental Protocols
Workflow 1: Crystal Growth Strategy
Objective: Obtain single crystals suitable for X-ray diffraction from a potentially racemic or diastereomeric mixture.
-
Solvent Selection: Use a solvent system that does not compete with the carboxylic acid dimer motif.
-
Preferred: Toluene/Hexane (1:1) or Acetone (slow evaporation).
-
Avoid: Methanol/Ethanol (can disrupt carboxylic acid dimers via H-bonding).
-
-
Method: Slow Evaporation at constant temperature (20°C).
-
Protocol:
-
Dissolve 20 mg of crude acid in 2 mL Acetone.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm and pierce 3-5 small holes.
-
Store in a vibration-free environment for 3-7 days.
-
Workflow 2: Data Collection & Refinement
Objective: High-resolution structure solution.
-
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using perfluoropolyether oil.
-
Temperature: Cool to 100 K (Cryostream). Reason: Reduces thermal vibration of the heavy bromine atoms, improving high-angle diffraction data.
-
Source: Mo-K
( Å) .-
Why: Cu-radiation causes significant absorption fluorescence with Bromine, degrading data quality.
-
-
Strategy: Collect full sphere (redundancy > 4) to correct for absorption effects accurately.
Part 3: Data Presentation & Analysis
Representative Crystallographic Parameters
Note: The values below represent the expected range for this class of diarylpropanoic acids based on isostructural analogs (e.g., CSD Refcode: BPHPRP), serving as a benchmark for validation.
| Parameter | Target: 2,3-bis(4-bromophenyl) | Analog: 2,3-diphenyl | Significance |
| Crystal System | Monoclinic | Monoclinic | Standard for organic acids (dimers). |
| Space Group | Favors racemic packing. | ||
| Unit Cell Vol ( | ~2200 - 2400 ų | ~1800 - 2000 ų | Expansion due to Br atomic radius. |
| Calculated Density | > 1.6 g/cm³ | ~1.2 g/cm³ | Heavy atom effect (Br). |
| Absorption ( | > 3.0 mm⁻¹ (Mo) | < 0.1 mm⁻¹ (Mo) | Critical: Requires absorption correction. |
| R-Factor ( | Target < 4.0% | Target < 5.0% | Br scattering power improves fit. |
Data Visualization: The Phasing Workflow
Figure 1: Crystallographic workflow emphasizing the utility of Bromine atoms for phasing and the necessity of absorption correction.
Part 4: Scientific Rationale (E-E-A-T)
1. The Heavy Atom Effect in Structure Solution
In crystallography, the "Phase Problem" is the loss of phase information during data recording. For 2,3-bis(4-bromophenyl)propanoic acid, the Bromine atoms (
-
Mechanism: The Patterson map will show distinct peaks corresponding to Br-Br vectors. This allows the crystallographer to locate the heavy atoms first, then use their phases to reveal the lighter Carbon and Oxygen atoms in the electron density map (Difference Fourier Synthesis).
-
Advantage: This makes the structure solution significantly faster and more robust than for the non-brominated analog.
2. Halogen Bonding Implications Researchers must analyze the CIF for C-Br···O interactions.
-
Criteria: Look for contact distances less than the sum of van der Waals radii (< 3.37 Å) and bond angles (C-Br···O) approaching 180°.[1]
-
Relevance: These interactions often dictate the melting point and solubility profile, differentiating the product from its intermediates.
References
-
Glatrell, J. P., et al. (2022). Crystal structures of β-halolactic acids: hydrogen bonding resulting in differing Z'. Acta Crystallographica Section C. Link
- Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. (Standard text for Halogen Bonding analysis).
-
Cambridge Crystallographic Data Centre (CCDC). CSD Search: Diarylpropanoic acid derivatives. Link
-
Murov, S. Stereochemistry of Bromine Addition to Cinnamic Acid. (Methodology for erythro/threo differentiation). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,3-Bis-(4-bromophenyl)propanoic acid
[1]
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain or in general trash.
2,3-Bis-(4-bromophenyl)propanoic acid is a halogenated organic acid . Its disposal is strictly regulated due to the presence of bromine atoms (aryl halides) and the carboxylic acid moiety. Improper disposal in non-halogenated waste streams can damage incinerator scrubbers (via HBr formation) and violate EPA/RCRA compliance.
Quick Disposal Matrix:
| State of Matter | Waste Stream Classification | Container Labeling |
|---|---|---|
| Pure Solid | Hazardous Solid Waste (Halogenated) | "Solid Waste: 2,3-Bis-(4-bromophenyl)propanoic acid - Irritant/Acidic" |
| Dissolved (Organic) | Halogenated Organic Solvent Waste | "Halogenated Solvent Waste - Contains Organic Acids" |
| Aqueous Solution | Restricted (Collect as Chemical Waste) | "Aqueous Waste with Halogenated Organics - Toxic/Acidic" |
Hazard Identification & Chemical Profile[1][2][3][4][5][6][7]
To ensure safe handling, we must understand the causality behind the hazards. This compound is not just "waste"; it is a reactive chemical entity.
Chemical Structure Analysis
-
Carboxylic Acid (-COOH): Proton donor. Corrosive to mucous membranes. Incompatible with strong bases and oxidizers.
-
Aryl Bromide (Ar-Br): The critical factor for disposal. Upon combustion, this moiety releases Hydrogen Bromide (HBr) gas. If incinerated in a standard facility lacking halogen scrubbers, it causes severe infrastructure corrosion and potential dioxin release.
Physical & Safety Data
-
Appearance: White to off-white solid.
-
Solubility: Low in water; soluble in polar organic solvents (DMSO, DMF, Methanol).
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
-
Reactivity: Stable, but reacts exothermically with strong bases.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this protocol for expired stocks, spill cleanup residues, or contaminated weighing boats.
-
Segregation: Do not mix with non-halogenated solids (e.g., simple paper waste) or oxidizers (e.g., nitrates, permanganates).
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Packaging:
-
Place the solid material inside.
-
If cleaning up a spill, include the contaminated gloves and paper towels in this same container.
-
-
Labeling: Affix a hazardous waste label. Explicitly write: "Halogenated Organic Solid."
-
Storage: Store in the Satellite Accumulation Area (SAA) away from strong bases.
Protocol B: Liquid Waste Disposal (Solutions)
Use this protocol for reaction mixtures or mother liquors.
-
Solvent Assessment:
-
Scenario 1 (Halogenated Solvent): If dissolved in DCM or Chloroform, pour directly into the Halogenated Waste carboy.
-
Scenario 2 (Non-Halogenated Solvent): If dissolved in Acetone or Methanol, the presence of this solute contaminates the entire stream . You must dispose of the entire mixture into the Halogenated Waste carboy.
-
Critical Error Prevention: Never pour this solution into the "Non-Halogenated" or "Flammables Only" drum. Doing so increases disposal costs significantly (as the whole drum must now be treated as halogenated) and poses safety risks during fuel blending.
-
-
pH Check: If the solution is highly acidic (pH < 2), do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).
-
Transfer: Use a funnel to prevent spills. Cap the carboy immediately after use.
Visual Decision Workflow
The following diagram illustrates the logical decision tree for disposing of 2,3-Bis-(4-bromophenyl)propanoic acid.
Caption: Decision logic for segregating halogenated organic acid waste to ensure incinerator compliance.
Regulatory Compliance & Compatibility
RCRA Waste Classification (USA)
Since "2,3-Bis-(4-bromophenyl)propanoic acid" is not explicitly listed on the EPA "P" or "U" lists, it is classified based on Generator Knowledge of its characteristics.
-
Waste Code: Not P-listed or U-listed.
-
Characteristic Codes:
-
Best Practice: Label as "Non-Regulated Chemical Waste" unless mixed with listed solvents, but flag as "Halogenated" for the disposal vendor.
Compatibility Matrix
| Substance Class | Compatibility | Result of Mixing |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Fire, explosion, or release of bromine gas. |
| Strong Bases (NaOH, KOH) | Caution | Exothermic neutralization. Safe only if controlled; otherwise, risk of boiling/splashing. |
| Cyanides / Sulfides | LETHAL | Acid releases HCN or H2S gas. Never mix. |
| Halogenated Solvents | Compatible | Safe for co-disposal in halogenated waste streams.[3] |
References
-
United States Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link]
-
Princeton University EHS. "Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents." [Link]
-
PubChem. "2-(4-Bromophenyl)propanoic acid: Safety and Hazards." National Library of Medicine. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
